Srpin803
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9F3N4O3S |
|---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+ |
InChI Key |
JCSNCMXWHKOYJB-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O |
Canonical SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Srpin803: A Dual Inhibitor of SRPK1 and CK2 for Research in Angiogenesis and Cancer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Srpin803 is a potent small molecule inhibitor targeting two key serine/threonine kinases: Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By dually inhibiting these enzymes, this compound disrupts critical cellular signaling pathways involved in pathological angiogenesis and cancer progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and its potential applications in biomedical research. The information is presented to support further investigation and drug development efforts centered on this promising compound.
Introduction
Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and several ocular diseases, including age-related macular degeneration (AMD).[1] Key signaling pathways that regulate angiogenesis are often dysregulated in these conditions. Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are two such regulators that have emerged as attractive therapeutic targets.[1][2]
SRPK1 is a key regulator of mRNA splicing, primarily through the phosphorylation of serine/arginine-rich (SR) splicing factors.[3] This process can influence the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1] CK2 is a highly pleiotropic kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[2][4] Its aberrant activity is frequently observed in various cancers.[4]
This compound was identified as a dual inhibitor of both SRPK1 and CK2, exhibiting potent anti-angiogenic properties.[1] Its ability to simultaneously modulate two distinct but relevant pathways makes it a valuable tool for research and a potential lead compound for the development of novel therapeutics.[1]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of both SRPK1 and CK2. This dual inhibition leads to a reduction in the phosphorylation of their respective downstream substrates.
Inhibition of SRPK1: By inhibiting SRPK1, this compound prevents the phosphorylation of SR proteins. This disrupts the normal splicing of pre-mRNA, including that of VEGF-A, leading to a decrease in the production of pro-angiogenic isoforms.[1]
Inhibition of CK2: Inhibition of CK2 by this compound can impact multiple signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] In the context of angiogenesis, CK2 inhibition can also contribute to the reduction of VEGF production.[1]
The synergistic effect of inhibiting both kinases is believed to be more effective in preventing pathological angiogenesis than targeting either kinase alone.[1]
Quantitative Data
The inhibitory activity of this compound against SRPK1 and CK2, as well as its effects on various cell lines, have been quantified in several studies. The reported values are summarized in the tables below. It is important to note that some variations in IC50 values exist across different reports, which may be attributed to different experimental conditions and assay formats.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Source |
| CK2 | 203 | [6][7] |
| CK2 | 210 | [8][9] |
| CK2 | 680 | [8][9] |
| SRPK1 | 2400 | [6][7][10] |
| SRPK1 | 7500 | [6][8][9] |
Table 2: Cytostatic and Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | IC50 (µM) | Source |
| Hcc827 | Non-small cell lung cancer | 80-98 | - | - | [6][8] |
| PC3 | Prostate cancer | 80-98 | - | - | [6][8] |
| U87 | Glioblastoma | 80-98 | - | 77 | [8] |
| A549 | Non-small cell lung cancer | 61-79 | - | - | [8] |
| HeLa | Cervical cancer | 61-79 | - | - | [8] |
| MCF7 | Breast cancer | - | - | 61 | [8] |
| MRC5 | Normal lung fibroblast | - | - | 63 | [8] |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. IC50: Concentration for 50% inhibition (cytotoxicity).
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
Synthesis of this compound
The synthesis of this compound can be performed starting from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. The key steps involve the reaction with ethyl cyanoacetate in the presence of sodium methoxide to form an amide intermediate, followed by a Knoevenagel condensation with vanillin.[8][9]
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 and CK2
-
Substrate: LBRNt(62-92) for SRPK1, specific peptide substrate for CK2
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixtures. A DMSO control should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or quantify the incorporated radioactivity using a phosphorimager or by excising the substrate bands and using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50, TGI, and IC50 values from the dose-response curves.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay evaluates the anti-angiogenic effects of this compound.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
This compound
-
Embryo medium
-
Microinjection setup or multi-well plates for compound exposure
-
Fluorescence microscope
Procedure:
-
Collect zebrafish embryos and maintain them in embryo medium.
-
Expose the embryos to different concentrations of this compound, either by adding the compound to the embryo medium or by microinjection at the one-cell stage.[6]
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
Anesthetize the embryos and mount them for imaging.
-
Visualize and capture images of the developing vasculature, particularly the intersegmental vessels (ISVs), using a fluorescence microscope.
-
Quantify the anti-angiogenic effect by measuring changes in vessel length, branching, or by scoring for the presence or absence of vessels.
Mouse Model of Age-Related Macular Degeneration
This in vivo model is used to assess the therapeutic potential of this compound in a disease-relevant context.
Materials:
-
Mouse model of choroidal neovascularization (CNV), which mimics wet AMD.
-
This compound formulated for topical administration (e.g., eye ointment).
-
Anesthesia for mice.
-
Fundus imaging system or other methods for evaluating CNV (e.g., histology, fluorescein angiography).
Procedure:
-
Induce CNV in the mice, for example, by laser photocoagulation of the retina.
-
Administer this compound topically to the eyes of the mice over a set period.
-
At the end of the treatment period, evaluate the extent of CNV. This can be done by measuring the size and leakage of the neovascular lesions using imaging techniques or by histological analysis of the retinal tissue.
-
Compare the extent of CNV in the this compound-treated group to a vehicle-treated control group to determine the efficacy of the inhibitor.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable chemical probe for studying the roles of SRPK1 and CK2 in cellular processes, particularly in the context of angiogenesis and cancer. Its dual inhibitory activity presents a compelling strategy for targeting complex diseases driven by multiple signaling pathways. The data and protocols summarized in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of next-generation inhibitors with improved efficacy and selectivity. As research progresses, a deeper understanding of the intricate mechanisms governed by SRPK1 and CK2 will undoubtedly open new avenues for therapeutic intervention.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. In Vitro Kinase Assays [bio-protocol.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. SRPK1 and Akt Protein Kinases Phosphorylate the RS Domain of Lamin B Receptor with Distinct Specificity: A Combined Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assays [bio-protocol.org]
Srpin803: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel Dual SRPK1/CK2 Inhibator
Abstract
Srpin803 is a novel small molecule that has garnered significant interest within the scientific community for its potent dual inhibitory activity against Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and established biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental protocols for its synthesis and evaluation, and its potential as a therapeutic agent, particularly in the context of anti-angiogenic therapies.
Chemical Structure and Properties
Initially, the chemical structure of this compound was proposed to be a bicyclic compound. However, subsequent analysis using FT-IR spectroscopy and X-ray crystallography led to a revision of its structure to a monocyclic thiadiazolocyanoacrylamide.[1][2]
IUPAC Name: 5,6-Dihydro-6-[(4-hydroxy-3-methoxyphenyl)methylene]-5-imino-2-(trifluoromethyl)-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one[3]
Synonyms: SRPIN 803, SRPIN-803[3]
Chemical Formula: C₁₄H₉F₃N₄O₃S[4]
Molecular Weight: 370.31 g/mol [4]
SMILES: O=C(N=C1SC(C(F)(F)F)=NN1C/2=N)C2=C/C3=CC=C(C(OC)=C3)O[4]
Physicochemical Properties
This compound is a yellow solid.[1][2] While a specific melting point has not been reported in the reviewed literature, its solubility and stability have been characterized.
| Property | Value | Source |
| Appearance | Yellow solid | [1][2] |
| Solubility | DMSO: 100 mg/mL (270.04 mM) | MedChemExpress |
| Stability | Stable at pH 7.4. Less stable at pH 5.2, undergoes retro-Knoevenagel reaction with a half-life of 16 hours and 30 minutes. | [3] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | MedChemExpress |
| XLogP3 | 1.8 | [5] |
Biological Activity and Mechanism of Action
This compound is a potent, reversible, and ATP-competitive dual inhibitor of SRPK1 and CK2. This dual inhibition is central to its primary biological effect: the attenuation of pathological angiogenesis.
Kinase Inhibitory Activity
The inhibitory activity of this compound against SRPK1 and CK2 has been quantified in multiple studies, with some variation in the reported IC₅₀ values.
| Target Kinase | IC₅₀ | Source |
| SRPK1 | 2.4 µM | [4] |
| SRPK1 | 7.5 µM | [3] |
| CK2 | 203 nM | [4] |
| CK2 | 0.68 µM | [3] |
Anti-Angiogenic Effects
The anti-angiogenic properties of this compound are a direct consequence of its inhibition of SRPK1 and CK2. These kinases are involved in the regulation of Vascular Endothelial Growth Factor (VEGF) expression and splicing. By inhibiting SRPK1 and CK2, this compound effectively reduces the production of pro-angiogenic VEGF isoforms.[3] This mechanism has been demonstrated to suppress choroidal neovascularization in mouse models of age-related macular degeneration and inhibit angiogenesis in zebrafish embryos.[4][6]
Signaling Pathway
The inhibitory action of this compound on SRPK1 and CK2 disrupts the downstream signaling cascade that promotes angiogenesis. SRPK1, in particular, phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1. Phosphorylated SRSF1 promotes the splicing of VEGF pre-mRNA into pro-angiogenic isoforms. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to a shift in VEGF splicing towards anti-angiogenic isoforms. CK2 is also implicated in pro-angiogenic signaling, and its inhibition by this compound further contributes to the overall anti-angiogenic effect.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Knoevenagel condensation.[1][2][3]
Materials:
-
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Ethyl cyanoacetate
-
Sodium methoxide
-
Vanillin
-
Ammonium acetate
-
Acetic acid
-
Appropriate solvents (e.g., methanol, ethanol)
Procedure:
-
Synthesis of the amide intermediate: React 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate in the presence of sodium methoxide.
-
Knoevenagel Condensation: Subject the resulting amide to a Knoevenagel condensation with vanillin. This reaction is typically carried out in the presence of ammonium acetate and acetic acid.
-
Isolation and Purification: Isolate the crude this compound product. Purification can be achieved through standard techniques such as recrystallization or column chromatography to yield a yellow solid.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against SRPK1 and CK2 can be assessed using in vitro kinase assays.[3]
Materials:
-
Recombinant SRPK1 or CK2 enzyme
-
Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)
-
ATP (radiolabeled or for use with a detection reagent)
-
This compound at various concentrations
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay) or method for quantifying substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and assay buffer in the wells of a microplate.
-
Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced or by quantifying the incorporation of phosphate into the substrate.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Zebrafish Anti-Angiogenesis Assay
The in vivo anti-angiogenic effects of this compound can be evaluated using a zebrafish model.[3][6]
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
-
This compound at various concentrations
-
Embryo medium
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Collect and dechorionate zebrafish embryos.
-
At approximately 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium.
-
Add this compound at different concentrations to the wells. Include a vehicle control.
-
Incubate the embryos at 28.5°C.
-
At a designated time point (e.g., 48 or 72 hpf), anesthetize the embryos.
-
Image the vasculature of the embryos using a fluorescence microscope.
-
Quantify the extent of angiogenesis, for example, by measuring the length or number of intersegmental vessels (ISVs).
-
Compare the vascular development in this compound-treated embryos to the vehicle-treated controls to assess the anti-angiogenic effect.
Conclusion
This compound is a promising dual inhibitor of SRPK1 and CK2 with well-documented anti-angiogenic properties. Its ability to modulate VEGF splicing through a clear mechanism of action makes it a compelling candidate for further investigation in the context of diseases characterized by pathological angiogenesis, such as age-related macular degeneration and various cancers. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing small molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore its development as a clinical agent.
References
- 1. Srpin-803 | C14H9F3N4O3S | CID 1233980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of SERPINF1 (PEDF) in Macular Degeneration Research
A Note on the Topic: Initial searches for "Srpin803" did not yield a recognized gene or protein in the context of macular degeneration research. Given the phonetic similarity, this guide focuses on SERPINF1 , a prominent member of the Serpin superfamily, which is extensively researched in retinal diseases. SERPINF1 encodes the Pigment Epithelium-Derived Factor (PEDF), a critical regulator of retinal homeostasis whose dysfunction is strongly implicated in the pathogenesis of Age-Related Macular Degeneration (AMD).
Executive Summary
Pigment Epithelium-Derived Factor (PEDF), encoded by the SERPINF1 gene, is a multifunctional secreted glycoprotein with potent neurotrophic, anti-angiogenic, and anti-inflammatory properties.[1] It is a non-inhibitory member of the serine protease inhibitor (serpin) superfamily, originally identified in the conditioned medium of human retinal pigment epithelium (RPE) cells.[1][2] In the eye, PEDF is crucial for maintaining the delicate homeostasis of the retinal microenvironment. A growing body of evidence indicates that a decline in PEDF levels and a subsequent imbalance with pro-angiogenic factors, particularly Vascular Endothelial Growth Factor (VEGF), is a key pathological driver in the development and progression of both neovascular ("wet") and atrophic ("dry") forms of AMD.[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental investigation of SERPINF1/PEDF in AMD research, targeting its potential as a therapeutic agent.
The Multifaceted Role of SERPINF1/PEDF in AMD Pathophysiology
The protective functions of PEDF in the retina are diverse, addressing the core pathological processes of AMD: choroidal neovascularization (CNV), photoreceptor and RPE cell death, inflammation, and oxidative stress.
Anti-Angiogenic Activity
PEDF is one of the most potent endogenous inhibitors of angiogenesis identified in the eye.[1] Its primary role in this context is to counteract the effects of pro-angiogenic factors like VEGF, which are upregulated in neovascular AMD.[2] The disequilibrium between reduced PEDF and elevated VEGF levels is considered a critical switch that permits the growth of abnormal choroidal vessels through Bruch's membrane.[2][3][5]
The mechanisms of PEDF's anti-angiogenic action include:
-
Induction of Endothelial Cell Apoptosis: PEDF can bind to its receptors on endothelial cells, triggering downstream signaling that activates caspases and leads to programmed cell death, thereby pruning nascent pathological vessels.[1]
-
Inhibition of Endothelial Cell Migration and Proliferation: PEDF effectively suppresses the migration and growth of vascular endothelial cells stimulated by VEGF.[6][7]
-
Downregulation of VEGF Expression: Studies have shown that PEDF can decrease VEGF expression and promoter activity under hypoxic conditions, a common trigger for neovascularization.[6]
-
VEGF Receptor Interference: PEDF may interfere with VEGF signaling by promoting the cleavage of VEGF receptors (VEGFR-1 and VEGFR-2) via γ-secretase activity.[6]
Neuroprotective Effects
Beyond its vascular effects, PEDF is a powerful neurotrophic factor that supports the survival of retinal neurons, including photoreceptors and retinal ganglion cells (RGCs).[1][8] This is particularly relevant for geographic atrophy (GA), the advanced form of dry AMD, which is characterized by the progressive loss of RPE and photoreceptor cells.
Key neuroprotective mechanisms include:
-
Activation of Pro-Survival Pathways: PEDF binding to its primary neurotrophic receptor, PEDF-R (PNPLA2), activates survival signaling cascades such as PI3K-Akt and JAK-STAT3.[1]
-
Anti-Apoptotic Regulation: PEDF promotes the expression of anti-apoptotic proteins like Bcl-2 while inhibiting pro-apoptotic factors, thus protecting retinal cells from stress-induced death.[1][4]
-
Reduction of Oxidative Stress: PEDF can increase the levels of the antioxidant glutathione in RPE cells, protecting them from oxidative damage, a key contributor to AMD pathogenesis.[9]
Anti-Inflammatory and Immunomodulatory Roles
Chronic inflammation is a hallmark of AMD. PEDF exerts anti-inflammatory effects that help maintain an immunosuppressive environment in the retina. Loss of PEDF can increase the vulnerability of the retina to inflammatory damage and elevate the recruitment of subretinal immune cells.[10]
Key Signaling Pathways
PEDF exerts its diverse functions by interacting with a range of cell surface receptors, initiating distinct intracellular signaling cascades.
Anti-Angiogenic Signaling
The primary anti-angiogenic effects of PEDF are mediated through its interaction with receptors on endothelial cells, leading to the inhibition of pro-angiogenic signaling and induction of apoptosis.
Neuroprotective Signaling
PEDF's neuroprotective effects on photoreceptors and RPE cells are primarily mediated through the PEDF receptor (PEDF-R), also known as PNPLA2. This interaction activates pro-survival pathways and counteracts apoptotic stimuli.
Quantitative Data in AMD Research
Quantitative analysis consistently demonstrates a significant reduction of PEDF in the eyes of AMD patients, supporting its role in disease pathogenesis.
Table 1: Relative PEDF Levels in Human Ocular Tissues (AMD vs. Age-Matched Controls)
| Ocular Tissue | Finding in AMD Eyes | Significance (p-value) | Reference |
|---|---|---|---|
| RPE Cells | Significantly Lower | p = 0.0073 | [3] |
| Bruch's Membrane | Significantly Lower | p < 0.0001 | [3] |
| Choroidal Stroma | Significantly Lower | p = 0.0161 | [3] |
| Vitreous Humor | Lower in patients with CNV | - |[11] |
Table 2: Dose-Dependent Effects of PEDF on Angiogenesis In Vitro & In Vivo
| PEDF Concentration | Effect on Endothelial Cells / CNV | Experimental Model | Reference |
|---|---|---|---|
| 20 nM | 41-49% suppression of VEGF-induced proliferation | Retinal Microvascular Endothelial Cells | [7] |
| 0.5–5 µg/mL | Inhibition of migration & tube formation | Endothelial Cell Culture | [12] |
| 90 µg/mL (systemic) | Significantly decreased CNV volume | Laser-induced CNV (mouse) | [12] |
| 360 µg/mL (systemic) | Significantly increased CNV volume | Laser-induced CNV (mouse) |[12] |
Note: The dual effect of PEDF, where high concentrations can paradoxically promote angiogenesis (potentially by stimulating VEGF production), highlights the complexity of its biology and the importance of dose consideration in therapeutic development.[12]
Key Experimental Protocols
The study of SERPINF1/PEDF function relies on a combination of in vitro and in vivo assays to assess its anti-angiogenic and neuroprotective properties.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli and the inhibitory effect of PEDF.
Methodology:
-
Matrix Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or retinal microvascular endothelial cells onto the matrix-coated wells.
-
Treatment: Add pro-angiogenic factors (e.g., VEGF) to stimulate tube formation. In parallel treatment groups, add varying concentrations of recombinant PEDF. Include a negative control (no VEGF) and a positive control (VEGF only).
-
Incubation: Incubate plates for 4-18 hours at 37°C in a CO2 incubator.
-
Visualization & Quantification: Visualize the formation of tube-like networks using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ). A significant reduction in these parameters in PEDF-treated wells indicates anti-angiogenic activity.
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
This is the gold-standard animal model for studying neovascular AMD.
Methodology:
-
Animal Model: Use adult C57BL/6 mice or other appropriate strains.
-
Anesthesia & Dilation: Anesthetize the animal and dilate the pupils.
-
Laser Photocoagulation: Use a laser (e.g., Krypton red laser) to create small, targeted burns on the retina, rupturing Bruch's membrane. This injury site serves as a stimulus for CNV.
-
Therapeutic Administration: Administer PEDF (e.g., via intravitreal injection, systemic delivery via osmotic pumps, or AAV-mediated gene therapy) at the time of or after laser treatment. Control groups receive a vehicle or sham treatment.
-
CNV Assessment: After a set period (e.g., 7-14 days), euthanize the animals.
-
Visualization & Quantification: Perfuse the animals with a fluorescent dye (e.g., FITC-dextran) that fills the vasculature. Prepare choroidal flat mounts and visualize the CNV lesions using confocal microscopy. Quantify the volume or area of the neovascular complex. A smaller lesion size in the PEDF-treated group compared to the control group indicates therapeutic efficacy.
Retinal Explant Culture for Neuroprotection Assay
This ex vivo model allows for the study of PEDF's direct protective effects on retinal tissue.
Methodology:
-
Tissue Preparation: Isolate retinas from mice or rats and place them in a culture system.
-
Induce Injury: Induce photoreceptor death using methods like exposure to toxins (e.g., zaprinast) or high levels of oxidative stress (e.g., H2O2).[9][13]
-
Treatment: Treat retinal explants with recombinant PEDF before or during the injury-inducing insult.
-
Assessment of Cell Death: After the incubation period, assess the level of apoptosis and cell death using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Quantification: Quantify the number of TUNEL-positive (apoptotic) cells in the photoreceptor layers. A significant reduction in TUNEL-positive cells in PEDF-treated explants demonstrates a neuroprotective effect.[14]
Therapeutic Potential and Drug Development
The multifaceted protective actions of SERPINF1/PEDF make it a highly attractive therapeutic candidate for AMD. Its ability to simultaneously target both neovascularization and neurodegeneration offers a potential advantage over current anti-VEGF monotherapies, which primarily address CNV.
Therapeutic Strategies Being Explored:
-
Recombinant Protein Therapy: Intravitreal injection of recombinant PEDF protein. Challenges include the need for repeated injections due to protein half-life.
-
Peptide Derivatives: Using smaller, active peptide fragments of PEDF may enhance potency and specificity.[1]
-
Gene Therapy: A promising approach involves using adeno-associated virus (AAV) vectors to deliver the SERPINF1 gene into retinal cells (e.g., RGCs and Müller cells), providing long-term, sustained expression of PEDF from a single injection.[1][14] This could offer a durable treatment for both neovascular AMD and geographic atrophy.
Conclusion
SERPINF1/PEDF is a pivotal homeostatic factor in the human retina. Its downregulation in the aging eye contributes significantly to the key pathologies of AMD, including angiogenesis, neurodegeneration, and inflammation. The robust anti-angiogenic and neuroprotective signaling pathways activated by PEDF provide a strong rationale for its development as a therapeutic agent. Future research, particularly in the realm of long-acting delivery systems like gene therapy, holds the promise of leveraging the power of PEDF to offer a more comprehensive treatment for the millions of patients affected by this blinding disease.
References
- 1. Functional Roles of Pigment Epithelium-Derived Factor in Retinal Degenerative and Vascular Disorders: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pigment epithelium-derived factor (PEDF) and vascular endothelial growth factor (VEGF) in aged human choroid and eyes with age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Ocular delivery of Pigment Epithelium-Derived Factor (PEDF) as a neuroprotectant for Geographic Atrophy [aginganddisease.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pigment Epithelium-Derived Factor as a Possible Treatment Agent for Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pigment epithelium derived factor as a neuroprotective agent against ischemic retinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ETD | The Role of the Retinal Pigment Epithelium and Serpinf1 in Visual Outcomes after Light Damage Exposure | ID: dn39x2965 | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. PEDF deficiency increases the susceptibility of rd10 mice to retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Srpin803: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Srpin803 has emerged as a promising small molecule inhibitor with significant potential in therapeutic applications, particularly in the context of angiogenesis-related diseases. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. We delve into the experimental methodologies employed to elucidate its mechanism of action, present key quantitative data, and visualize the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's biological activity and the scientific basis for its continued investigation.
Introduction
Pathological angiogenesis, the excessive formation of new blood vessels, is a hallmark of numerous diseases, including cancer and age-related macular degeneration. A key signaling molecule driving this process is Vascular Endothelial Growth Factor (VEGF). Consequently, inhibiting VEGF production or its downstream signaling has been a major focus of therapeutic development. This compound was identified through a pharmacophore-based virtual screening of a large chemical library, followed by in vitro kinase assays, as a potent inhibitor of VEGF production[1][2]. This guide details the subsequent scientific journey to identify and validate its molecular targets, providing a robust framework for its further preclinical and clinical development.
Target Identification
Initial investigations into the mechanism of this compound revealed its ability to suppress VEGF production more effectively than its predecessor, SRPIN340[1][2]. This observation prompted a deeper exploration into its molecular targets. Through a combination of in silico modeling and biochemical assays, this compound was identified as a dual inhibitor of two key protein kinases: Serine-Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2)[1][3].
Primary Targets
-
Serine-Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine-arginine (SR) rich splicing factors. This process is crucial for the expression of various proteins, including pro-angiogenic isoforms of VEGF[4].
-
Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis[5]. It is often found to be dysregulated in cancer and other diseases. CK2 can also influence angiogenesis and is known to phosphorylate and regulate the activity of SRPK1[3].
The dual inhibition of both SRPK1 and CK2 by this compound is believed to be the basis for its potent anti-angiogenic effects[1].
Target Validation: Quantitative Data
The interaction of this compound with its targets has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory and cytotoxic concentrations.
| Table 1: In Vitro Kinase Inhibition | |
| Target Kinase | IC50 (µM) |
| SRPK1 | 2.4 - 7.5[2] |
| CK2 | 0.21 - 0.68 |
| SRPK2 | No significant inhibition[2] |
| Table 2: Cellular Activity of this compound and its Conjugates | ||
| Cell Line | Compound | Activity (µM) |
| Hcc827 | This compound | GI50 = 80-98 |
| PC3 | This compound | GI50 = 80-98 |
| U87 | This compound | GI50 = 80-98 |
| A549 | geo35 (c(RGDyK)-SRPIN803 conjugate) | GI50 = 10-16 |
| Hcc827 | geo35 (c(RGDyK)-SRPIN803 conjugate) | GI50 = 10-16 |
| PC3 | geo35 (c(RGDyK)-SRPIN803 conjugate) | GI50 = 10-16 |
| MCF7 | geo35 (c(RGDyK)-SRPIN803 conjugate) | IC50 = 61 |
| MRC5 | geo35 (c(RGDyK)-SRPIN803 conjugate) | IC50 = 63 |
| Jurkat | This compound | Significant reduction in cell viability[3] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways regulated by SRPK1 and CK2. The inhibition of these kinases leads to a downstream reduction in pro-angiogenic factors.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments used in the identification and validation of this compound's targets.
In Vitro Kinase Assay (SRPK1 & CK2)
This protocol outlines a general procedure for measuring the kinase activity of SRPK1 and CK2 in the presence of this compound.
Caption: In vitro kinase assay workflow.
Materials:
-
Recombinant human SRPK1 or CK2
-
Kinase-specific substrate (e.g., Myelin Basic Protein for SRPK1, synthetic peptide for CK2)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the this compound dilution (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., ARPE-19, Jurkat)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24-72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 values.
VEGF Secretion (ELISA) Assay
This protocol is for quantifying the amount of VEGF secreted by cells into the culture medium.
Materials:
-
Cell line known to secrete VEGF (e.g., ARPE-19)
-
Cell culture medium
-
This compound
-
Human VEGF ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Culture cells to near confluence in a multi-well plate.
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and VEGF standards to the wells.
-
Incubating to allow VEGF to bind to the capture antibody.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the VEGF standards and determine the concentration of VEGF in the cell supernatants.
Conclusion
The identification and validation of SRPK1 and CK2 as the primary targets of this compound provide a solid mechanistic foundation for its observed anti-angiogenic properties. The dual inhibitory activity of this compound represents a compelling strategy for targeting the complex signaling networks that drive pathological neovascularization. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further investigate and potentially translate the therapeutic promise of this compound into clinical applications. Future studies should continue to explore the full spectrum of its cellular effects and its efficacy in various disease models.
References
Unraveling the Antiangiogenic Properties of Srpin803: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Srpin803 is a potent small molecule inhibitor with significant antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), this compound shifts the balance from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases such as age-related macular degeneration (AMD) and cancer. This technical guide provides a comprehensive overview of the antiangiogenic effects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Dysregulated angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, and its activity is tightly regulated, in part, through alternative splicing of its pre-mRNA. This process generates a family of VEGF isoforms with either pro-angiogenic (e.g., VEGFxxx a) or anti-angiogenic (e.g., VEGFxxx b) properties.
The Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are key regulators of the cellular splicing machinery. This compound has emerged as a dual inhibitor of these kinases, effectively suppressing pathological angiogenesis in preclinical models. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's antiangiogenic effects.
Mechanism of Action: Dual Inhibition of SRPK1 and CK2
This compound exerts its antiangiogenic effects by inhibiting two key kinases involved in the regulation of pre-mRNA splicing: SRPK1 and CK2.
-
SRPK1 Inhibition: SRPK1 phosphorylates Serine/Arginine-Rich Splicing Factors (SRSFs), most notably SRSF1.[1] Phosphorylated SRSF1 promotes the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF165a isoform.[1][2] By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1.[1] This shifts the splicing machinery towards the distal splice site, resulting in an increased production of the anti-angiogenic VEGF165b isoform.[2]
-
CK2 Inhibition: Casein Kinase 2 (CK2) is another kinase that can phosphorylate and activate splicing factors. The dual inhibition of both SRPK1 and CK2 by this compound leads to a more potent suppression of the pro-angiogenic splicing program.
This dual inhibitory mechanism ultimately reduces the overall pro-angiogenic signaling mediated by VEGF, thereby inhibiting the proliferation, migration, and tube formation of endothelial cells, the key cellular events in angiogenesis.
Signaling Pathway Diagram
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, including kinase inhibition and cell growth inhibition assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Reference |
| SRPK1 | 7.5 | [3] |
| SRPK1 | 2.4 | [3] |
| CK2 | 0.68 | [3] |
| CK2 | 0.21 | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[4]
Table 2: In Vitro Cytostatic Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Hcc827 | Lung Cancer | 80 - 98 | [3] |
| PC3 | Prostate Cancer | 80 - 98 | [3] |
| U87 | Glioblastoma | 80 - 98 | [3] |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.[4]
Experimental Protocols
The antiangiogenic effects of this compound have been validated in preclinical models. Below are detailed methodologies for key experiments.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This in vivo model is widely used to study the exudative form of age-related macular degeneration and to evaluate the efficacy of antiangiogenic therapies.[5]
Experimental Workflow Diagram
Detailed Methodology:
-
Animal Model: C57BL/6J mice are commonly used for this model.
-
Anesthesia and Pupil Dilation: Anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide and 2.5% phenylephrine).[6][7]
-
Laser-Induced CNV: Use a slit lamp delivery system with a coverslip as a contact lens.[8] Apply four laser spots (e.g., 532 nm argon laser, 200 mW power, 0.1-second duration, 75 µm spot size) around the optic disc, avoiding major retinal vessels.[6][8] Successful rupture of Bruch's membrane is indicated by the appearance of a bubble.[5]
-
This compound Administration: this compound can be administered via various routes, including intravitreal injection or as a topical eye ointment. The vehicle and concentration of this compound should be optimized for the specific study.
-
CNV Assessment: After a set period (e.g., 7 days), euthanize the mice.[8] Perfuse the animals through the left ventricle with a fluorescent dye-labeled dextran (e.g., FITC-dextran) to visualize the vasculature.[8]
-
Tissue Processing and Imaging: Enucleate the eyes and fix them in paraformaldehyde.[8] Dissect the anterior segment and retina to obtain retinal pigment epithelium (RPE)-choroid flat mounts.[8]
-
Quantification: Capture fluorescent images of the flat mounts and quantify the area of choroidal neovascularization using image analysis software such as ImageJ.
Zebrafish Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency.[9]
Experimental Workflow Diagram
Detailed Methodology:
-
Zebrafish Line: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), which express Green Fluorescent Protein in endothelial cells.[10]
-
Embryo Handling: Collect fertilized embryos and raise them in standard E3 embryo medium. Dechorionate the embryos enzymatically or manually before treatment.
-
Compound Treatment: At 24 hours post-fertilization (hpf), array the embryos in a 96-well plate (one embryo per well). Add this compound at various concentrations to the embryo medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the embryos at 28.5°C for a specified period, typically up to 72 hpf.
-
Imaging: At the desired time point, anesthetize the embryos with tricaine to prevent movement.[11] Capture lateral images of the trunk region focusing on the intersegmental vessels (ISVs) using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the total length and/or number of ISVs. The percentage of inhibition of angiogenesis can be calculated relative to the vehicle-treated controls.[11][12]
Conclusion
This compound represents a promising antiangiogenic agent with a well-defined mechanism of action centered on the dual inhibition of SRPK1 and CK2. This leads to the modulation of VEGF-A alternative splicing and a subsequent reduction in pro-angiogenic signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in angiogenesis-related diseases. Future studies should focus on optimizing its delivery and evaluating its efficacy and safety in more advanced preclinical models.
References
- 1. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]
- 7. Frontiers | SLC7A11 Reduces Laser-Induced Choroidal Neovascularization by Inhibiting RPE Ferroptosis and VEGF Production [frontiersin.org]
- 8. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Srpin803: A Dual Inhibitor of SRPK1 and CK2 and its Impact on Cellular Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Srpin803 is a small molecule compound that has garnered significant interest for its potent anti-angiogenic properties, which are intrinsically linked to its ability to modulate cellular proliferation, particularly in endothelial cells. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a dual inhibitor of Serine-arginine protein kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By targeting these two crucial kinases, this compound disrupts key signaling pathways involved in cell cycle progression, survival, and the regulation of vascular endothelial growth factor (VEGF) isoform expression. This guide details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays to facilitate further research and development.
Introduction
Uncontrolled cellular proliferation is a hallmark of cancer and other proliferative diseases. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process that supplies tumors and other proliferating tissues with essential nutrients and oxygen, thereby enabling their growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. The biological activity of VEGF is tightly regulated, in part, through alternative splicing of its pre-mRNA, which results in the production of pro-angiogenic and anti-angiogenic isoforms.
This compound has emerged as a promising anti-angiogenic agent due to its unique dual inhibitory activity against SRPK1 and CK2, two kinases that play pivotal roles in cellular signaling and gene expression.[1][2][3] This dual inhibition leads to a synergistic suppression of VEGF production and a shift in the balance of VEGF-A isoforms towards the anti-angiogenic variants, thereby impeding endothelial cell proliferation and subsequent blood vessel formation.[1][2]
Mechanism of Action: Dual Inhibition of SRPK1 and CK2
This compound exerts its anti-proliferative effects primarily through the simultaneous inhibition of SRPK1 and CK2.
Inhibition of SRPK1 and its Impact on VEGF-A Splicing
Serine-arginine protein kinase 1 (SRPK1) is a key regulator of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors. One of the most critical substrates of SRPK1 in the context of angiogenesis is the SR protein SRSF1 (Serine/Arginine-Rich Splicing Factor 1). Phosphorylation of SRSF1 by SRPK1 is essential for its nuclear import and its subsequent function in splice site selection.
In the case of VEGF-A pre-mRNA, SRSF1 promotes the use of a proximal splice site in exon 8, leading to the production of the pro-angiogenic VEGF-Axxxa isoforms (e.g., VEGF165). By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1. This leads to a shift in splice site selection towards a distal splice site in exon 8, resulting in the increased production of the anti-angiogenic VEGF-Axxxb isoforms (e.g., VEGF165b). This alteration of the VEGF-A isoform ratio is a key mechanism behind the anti-angiogenic effects of this compound.
Inhibition of CK2 and its Pleiotropic Effects
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is involved in a myriad of cellular processes, including cell cycle control, DNA repair, and signal transduction. CK2 is often found to be upregulated in cancer and is known to phosphorylate a vast number of substrates, thereby influencing multiple signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt, Wnt/β-catenin, and JAK/STAT pathways. By inhibiting CK2, this compound can suppress these pro-proliferative signaling cascades, contributing to its overall anti-cancer and anti-angiogenic activity.
Signaling Pathway
The dual inhibition of SRPK1 and CK2 by this compound converges to potently inhibit cellular proliferation, primarily by suppressing angiogenesis. The following diagram illustrates the key molecular events.
Caption: this compound dual inhibition of SRPK1 and CK2.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytostatic concentrations.
Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| SRPK1 | 2400 | [4] |
| CK2 | 203 | [4] |
Table 2: Cytostatic Activity (GI50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Hcc827 | Non-small cell lung cancer | 80-98 | [4] |
| PC3 | Prostate cancer | 80-98 | [4] |
| U87 | Glioblastoma | 80-98 | [4] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol details the measurement of the cytostatic/cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Adherent cancer cell line of interest (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.
Zebrafish Angiogenesis Assay
This protocol describes an in vivo assay to assess the anti-angiogenic effects of this compound using a transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)).
-
Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP))
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well plates
-
Tricaine solution (for anesthesia)
-
Fluorescence stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Caption: Workflow for the zebrafish angiogenesis assay.
-
Embryo Collection and Maintenance: Collect freshly fertilized embryos from a spawning tank of Tg(fli1:EGFP) zebrafish. Maintain the embryos in E3 medium at 28.5°C.
-
Dechorionation: At 24 hours post-fertilization (hpf), manually dechorionate the embryos using fine forceps under a stereomicroscope.
-
Drug Treatment: Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in E3 medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration. Place individual dechorionated embryos into the wells of a 24-well plate containing the respective treatment or control solutions.
-
Incubation: Incubate the embryos for 48 hours at 28.5°C.
-
Anesthesia and Mounting: At 72 hpf, anesthetize the embryos by adding a few drops of tricaine solution to each well. Once immobilized, carefully mount the embryos on a microscope slide with a coverslip.
-
Image Acquisition: Using a fluorescence stereomicroscope, capture images of the trunk region of each embryo, focusing on the intersegmental vessels (ISVs).
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the total length and/or number of the ISVs in each embryo.
-
Data Analysis: Compare the average ISV length and/or number between the this compound-treated groups and the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed inhibition of angiogenesis.
Conclusion
This compound represents a novel and potent inhibitor of cellular proliferation with a well-defined dual mechanism of action targeting SRPK1 and CK2. Its ability to modulate the alternative splicing of VEGF-A, a critical regulator of angiogenesis, underscores its potential as a therapeutic agent for cancer and other angiogenesis-dependent diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar dual-kinase inhibitors. Future research should focus on in vivo efficacy in various cancer models and the elucidation of the broader downstream effects of combined SRPK1 and CK2 inhibition on cellular proliferation and survival.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Identification of a dual inhibitor of SRPK1 and CK2 that attenuates pathological angiogenesis of macular degeneration in mice | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Unveiling the Therapeutic Potential of Srpin803: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and experimental data surrounding Srpin803, a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1). This document provides a comprehensive overview of its mechanism of action, therapeutic potential in angiogenesis-related diseases, and detailed methodologies for its preclinical evaluation.
Quantitative Data Summary
This compound has been evaluated for its inhibitory activity against its primary targets, CK2 and SRPK1, and its cytostatic effects on various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Substrate | IC50 (µM) | Reference |
| SRPK1 | LBRNt (62-92) | 2.4 | [1] |
| SRPK1 | LBRNt (62-92) | 7.5 | [2] |
| CK2 | 0.203 | [2] |
Table 2: Cytostatic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Hcc827 | Non-small cell lung cancer | 80-98 | [2] |
| PC3 | Prostate cancer | 80-98 | [2] |
| U87 | Glioblastoma | 80-98 | [2] |
Detailed Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the anti-angiogenic and therapeutic potential of this compound.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the induction and evaluation of CNV in a mouse model of age-related macular degeneration (AMD) to assess the in vivo efficacy of this compound.[1][3][4]
Materials:
-
C57BL/6J mice (8-12 weeks old)[4]
-
This compound ophthalmic ointment
-
Anesthetic solution (e.g., ketamine/xylazine cocktail)
-
Tropicamide (1%) and phenylephrine (2.5%) eye drops
-
Slit-lamp-mounted diode laser (532 nm) with a coverslip
-
Fluorescein isothiocyanate (FITC)-dextran
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Microscopy imaging system
Procedure:
-
Animal Preparation: Anesthetize the mice and dilate their pupils with tropicamide and phenylephrine eye drops.
-
Laser Photocoagulation:
-
This compound Administration: Immediately after laser treatment, topically administer this compound ophthalmic ointment to the treated eyes.
-
CNV Quantification (7 days post-laser):
-
Anesthetize the mice and perfuse them with PBS followed by FITC-dextran.
-
Enucleate the eyes and fix them in 4% PFA.
-
Dissect the retinas and prepare choroidal flat mounts.
-
Image the flat mounts using a fluorescence microscope.
-
Quantify the area of CNV at each laser spot using image analysis software (e.g., ImageJ).[4]
-
Zebrafish Angiogenesis Assay
This protocol details the use of a transgenic zebrafish model to evaluate the anti-angiogenic effects of this compound in a developing vertebrate.[6][7][8]
Materials:
-
Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) or Tg(fli1:EGFP)) expressing green fluorescent protein in their vasculature.[6][9]
-
This compound solution in embryo medium
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Embryo Preparation: Collect and stage zebrafish embryos. At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
This compound Treatment:
-
Incubation: Incubate the embryos at 28.5 °C for 48 hours (until 72 hpf).
-
Imaging and Quantification:
In Vitro Kinase Inhibition Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1 and CK2.[11][12][13][14]
Materials:
-
Recombinant human SRPK1 and CK2 enzymes
-
Specific substrates (e.g., LBRNt (62-92) for SRPK1)
-
This compound at various concentrations
-
ATP (radiolabeled or with a detection system)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or luminescence-based ATP detection kit)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).
-
Termination and Detection:
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation. This can be done by measuring the incorporation of radiolabeled phosphate onto the substrate or by quantifying the amount of ATP remaining in the reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.[15][16][17]
Materials:
-
Human cancer cell lines (e.g., Hcc827, PC3, U87)
-
This compound at various concentrations
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[16]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The anti-angiogenic effects of this compound are attributed to its dual inhibition of SRPK1 and CK2, which disrupts the signaling pathways leading to the production of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).
This compound Mechanism of Action
This compound exerts its anti-angiogenic effects by interfering with two key cellular kinases. The inhibition of SRPK1 alters the alternative splicing of VEGF pre-mRNA, leading to a decrease in the production of the pro-angiogenic VEGF-A isoform. Concurrently, the inhibition of CK2, a kinase involved in numerous cellular processes including angiogenesis, further contributes to the reduction of pro-angiogenic signaling.
Figure 1: Simplified diagram of this compound's dual inhibitory mechanism.
SRPK1-Mediated VEGF Splicing Pathway
SRPK1 plays a critical role in the alternative splicing of VEGF pre-mRNA by phosphorylating the splicing factor SRSF1. Phosphorylated SRSF1 promotes the selection of the proximal splice site in exon 8 of the VEGF pre-mRNA, leading to the production of the pro-angiogenic VEGF-A isoform. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, thereby shifting the splicing machinery towards the distal splice site and favoring the production of the anti-angiogenic VEGF-Axxxb isoform.[18]
Figure 2: this compound's impact on the SRPK1-mediated VEGF splicing pathway.
General Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound typically follows a hierarchical approach, starting with in vitro characterization and progressing to in vivo efficacy studies.
Figure 3: A typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of angiogenesis-dependent diseases, particularly neovascular AMD. Its dual inhibitory action against SRPK1 and CK2 provides a multi-faceted approach to block pro-angiogenic signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery, evaluating its long-term efficacy and safety in more advanced preclinical models, and exploring its potential in other angiogenesis-related pathologies.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Generate a Vascular-Labelled Transgenic Zebrafish Model to Study Tumor Angiogenesis and Extravasation | Springer Nature Experiments [experiments.springernature.com]
- 7. biobide.com [biobide.com]
- 8. agilent.com [agilent.com]
- 9. Multimodal Investigation of Angiogenesis and Its Prevention by Small Compounds in a Zebrafish Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 13. In vitro kinase assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Altered VEGF Splicing Isoform Balance in Tumor Endothelium Involves Activation of Splicing Factors Srpk1 and Srsf1 by t… [ouci.dntb.gov.ua]
Methodological & Application
Srpin803: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srpin803 is a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1).[1][2] This small molecule has demonstrated antiangiogenic properties and cytostatic effects on various cancer cell lines, making it a valuable tool for research in areas such as oncology and age-related macular degeneration.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by inhibiting two key kinases:
-
Casein Kinase 2 (CK2): A highly pleiotropic serine/threonine kinase involved in numerous cellular processes, including cell cycle control, signal transduction, and apoptosis.[2] Dysregulation of CK2 is implicated in various diseases, particularly cancer.
-
Serine/Arginine Protein Kinase 1 (SRPK1): A key regulator of splicing factors, which plays a crucial role in mRNA processing.[2] SRPK1 is involved in angiogenesis and its inhibition can prevent the production of vascular endothelial growth factor (VEGF).[2][3]
By dually inhibiting CK2 and SRPK1, this compound can modulate multiple signaling pathways involved in cell proliferation and angiogenesis.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound against its target kinases and its growth inhibitory effects on various cell lines.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target | IC₅₀ Value |
| CK2 | 203 nM[1] - 0.68 µM[3][4] |
| SRPK1 | 2.4 µM[1] - 7.5 µM[3][4] |
Table 2: Cytostatic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ Value (µM) |
| Hcc827 | Non-small cell lung cancer | 80 - 98[1][3] |
| PC3 | Prostate cancer | 80 - 98[1][3] |
| U87 | Glioblastoma | 80 - 98[1][3] |
| A549 | Non-small cell lung cancer | 10 - 16 (as geo35 conjugate)[4] |
| MCF7 | Breast cancer | 61 (IC₅₀, as geo35 conjugate)[4] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits SRPK1 and CK2, impacting key cellular processes.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (molecular weight to be confirmed from the supplier), add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to start with could be 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.
Western Blot Analysis for Target Engagement
This protocol allows for the assessment of how this compound affects the phosphorylation of downstream targets of CK2 and SRPK1.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SR protein, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Experimental Workflow
The following diagram outlines a typical workflow for a cell culture experiment using this compound.
Caption: A typical workflow for in vitro experiments using this compound.
Stability and Storage
This compound is reported to be stable at pH 7.4 but less stable at a more acidic pH of 5.2, where it can undergo a retro-Knoevenagel reaction.[3][4] For cell culture experiments, where the pH is typically maintained around 7.4, the compound should exhibit sufficient stability. As mentioned in the protocol, stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[1]
Conclusion
This compound is a valuable research tool for investigating cellular processes regulated by CK2 and SRPK1. The protocols and data provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments to explore its potential therapeutic applications. As with any experimental work, optimization of the provided protocols for specific cell lines and conditions is recommended.
References
Application Note: Utilizing SRPIN803 in a Zebrafish Angiogenesis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including cancer and age-related macular degeneration.[1][2] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and high genetic homology with humans.[3][4] SRPIN803 is a potent small molecule that functions as a dual inhibitor of Casein Kinase 2 (CK2) and Serine-Arginine Protein Kinase 1 (SRPK1).[5][6] By targeting these kinases, this compound effectively prevents the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, making it a valuable tool for antiangiogenic research.[1][5] This document provides a detailed protocol for utilizing this compound to inhibit angiogenesis in a zebrafish model, summarizes key quantitative data, and illustrates the associated signaling pathway and experimental workflow.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its antiangiogenic effects by simultaneously inhibiting two key kinases: SRPK1 and CK2.[5] These kinases are involved in cellular processes that ultimately regulate the production of proangiogenic factors like VEGF.[1] The dual inhibition by this compound leads to a reduction in VEGF levels, which in turn suppresses the signaling cascade required for endothelial cell proliferation, migration, and new blood vessel formation.[1][5]
Caption: this compound dual-inhibition signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various assays. The following table summarizes its potency against its target kinases and its efficacy in cellular and in vivo models.
| Compound | Target | IC50 / GI50 | Model System | Effect | Reference |
| This compound | CK2 | 0.203 µM / 0.68 µM | In vitro kinase assay | Kinase Inhibition | [6][7] |
| SRPK1 | 2.4 µM / 7.5 µM | In vitro kinase assay | Kinase Inhibition | [1][6][7] | |
| Hcc827, PC3, U87 cells | 80-98 µM (GI50) | Human cancer cell lines | Cytostatic Activity | [1][6] | |
| Zebrafish Embryos | 100 µM | In vivo angiogenesis assay | Angiogenesis Inhibition | [5][6] |
IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.
Experimental Protocol: Zebrafish Angiogenesis Inhibition Assay
This protocol details the steps to assess the antiangiogenic activity of this compound using transgenic zebrafish embryos that express a fluorescent protein in their vasculature, such as Tg(kdrl:gfp).[1]
1. Materials and Reagents
-
Transgenic zebrafish line (e.g., Tg(kdrl:gfp) or Tg(kdrl:mcherry)) with fluorescently labeled endothelial cells.[1][3]
-
Zebrafish breeding tanks.
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).[8]
-
This compound (MedChemExpress or similar).
-
Dimethyl sulfoxide (DMSO).
-
Tricaine (MS-222) for anesthesia.
-
Fluorescence stereomicroscope or confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).[9]
2. Zebrafish Maintenance and Embryo Collection
-
Maintain adult zebrafish according to standard protocols at 28°C on a 14/10 hour light/dark cycle.[8]
-
Set up breeding pairs in the afternoon. Collect freshly fertilized eggs the following morning.
-
Keep collected embryos in E3 medium at 28°C. Remove any unfertilized or dead embryos.
3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps.[1]
-
Transfer 10-20 healthy embryos per well into a 12-well plate containing fresh E3 medium.[1]
-
Prepare the treatment solutions by diluting the this compound stock solution in E3 medium to the final desired concentrations (e.g., a dose-response curve including 100 µM).[5]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the corresponding treatment or control solutions.
-
Incubate the plates at 28°C for 48 hours (until 72 hpf).[1][7]
4. Imaging and Data Analysis
-
At 72 hpf, anesthetize the embryos using tricaine.
-
Mount the embryos laterally on a microscope slide or in a multi-well plate.
-
Acquire fluorescence images of the trunk and tail region of each embryo, focusing on the intersegmental vessels (ISVs).[1]
-
Quantify angiogenesis by measuring the total length of the ISVs in a defined region for each embryo.[1][10] An alternative method is to count the number of complete ISVs per embryo.
-
Calculate the average ISV length or number for each treatment group.
-
Determine the percentage of angiogenesis inhibition for each this compound concentration relative to the DMSO control.[10]
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance. A p-value < 0.05 is typically considered significant.
Experimental Workflow
The following diagram outlines the major steps of the this compound zebrafish angiogenesis assay.
Caption: Zebrafish angiogenesis inhibition assay workflow.
Expected Results and Discussion
Treatment of Tg(kdrl:gfp) zebrafish embryos with this compound is expected to show a dose-dependent inhibition of intersegmental vessel (ISV) development.[1] Compared to the DMSO-treated control group, which should display a normal, well-organized vascular pattern, embryos treated with effective concentrations of this compound (e.g., 100 µM) will exhibit truncated, partially formed, or absent ISVs.[1][5] This phenotype is a direct consequence of the inhibition of SRPK1 and CK2, leading to reduced VEGF signaling and impaired angiogenesis.[5] The quantitative analysis should confirm a statistically significant reduction in the total length or number of ISVs in the this compound-treated groups.[10]
Conclusion
The this compound zebrafish angiogenesis model provides a robust and visually accessible platform for studying the mechanisms of antiangiogenic compounds and for the in vivo screening of potential therapeutic agents. The detailed protocol and workflow presented here offer a standardized method for researchers to investigate the effects of this compound and other kinase inhibitors on vascular development. This model is a valuable tool in preclinical research for oncology and ophthalmology, facilitating the discovery of novel drugs targeting pathological angiogenesis.
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobide.com [biobide.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Laser-Induced Mouse Model of Choroidal Neovascularization for Evaluating the Therapeutic Potential of SRPIN803
Introduction
It is important to clarify that a specific mouse model designated "Srpin803" for choroidal neovascularization (CNV) is not described in the current scientific literature. Instead, research has focused on the therapeutic effects of a compound named This compound in a well-established laser-induced choroidal neovascularization (CNV) mouse model . This model is a cornerstone for studying the exudative (wet) form of age-related macular degeneration (AMD), a leading cause of severe vision loss.[1][2][3]
These notes provide comprehensive details on the application of the laser-induced CNV mouse model for evaluating the efficacy of this compound, a dual inhibitor of Serine-Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[4][5] The inhibition of these kinases by this compound has been shown to prevent the production of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in wet AMD.[4][5]
These protocols and application notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neovascular AMD.
Data Presentation
Table 1: Characteristics of the Laser-Induced CNV Mouse Model
| Parameter | Description | Common Specifications | References |
| Animal Model | Mouse (Mus musculus) | C57BL/6J is the most commonly used strain. | [6][7] |
| Age of Mice | Young adult mice are typically used. | Median age of 8 weeks. | [6][7] |
| Sex of Mice | Both male and female mice are used, though some studies suggest older female mice may develop more severe CNV. | Male animals were used in 44% of studies reviewed; 32% did not report the sex. | [6][7][8] |
| Method of CNV Induction | Laser photocoagulation to rupture Bruch's membrane. | 532 nm Argon laser is frequently used. | [1][9] |
| Evaluation Time Points | CNV is typically evaluated at day 7 and/or day 14 post-laser induction. | Day 7 and/or day 14. | [6][7] |
Table 2: this compound Inhibitory Activity
| Target Kinase | IC50 | Reference |
| Casein Kinase 2 (CK2) | 203 nM | [10] |
| Serine-Arginine Protein Kinase 1 (SRPK1) | 2.4 µM | [10] |
Experimental Protocols
I. Laser-Induced Choroidal Neovascularization Protocol
This protocol outlines the steps for inducing CNV in mice using laser photocoagulation.[1][2][9][11]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Artificial tear solution
-
Slit lamp with an argon laser
-
Glass coverslip
-
Animal warmer
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the mouse via intraperitoneal injection. Once fully anesthetized, place the mouse on an animal warmer. Instill one drop of topical mydriatic in the eye to be treated. Wait approximately 5 minutes for the pupil to dilate.[11]
-
Positioning: Place the mouse on the slit lamp stage. Apply a drop of artificial tear solution to a glass coverslip and gently press it onto the cornea to flatten it.[11]
-
Laser Photocoagulation:
-
Visualize the retina through the slit lamp.
-
Deliver 4-6 laser spots around the optic nerve head using a 532 nm argon laser.
-
Typical laser parameters are: 150-200 mW power, 100 ms duration, and 50-75 µm spot size.[9][11]
-
A small bubble formation at the laser site indicates a successful rupture of Bruch's membrane.[1]
-
-
Post-Procedure Care: Apply artificial tears to the treated eye to prevent dehydration. Monitor the mouse until it has fully recovered from anesthesia.
II. Administration of this compound
Based on published studies, this compound has been effectively administered as a topical eye ointment.[4][5][10]
Materials:
-
This compound compound
-
Ophthalmic ointment base
-
Calibrated micro-applicator
Procedure:
-
Preparation of this compound Ointment: Prepare the this compound ophthalmic ointment at the desired concentration.
-
Topical Administration: Following the laser-induced CNV procedure, apply a specified volume of the this compound ointment to the surface of the eye. This is typically done once or twice daily. The contralateral eye may be treated with a vehicle control ointment.
III. Evaluation of Choroidal Neovascularization
A. Fundus Fluorescein Angiography (FFA)
-
Purpose: To visualize and assess the leakage from CNV lesions in vivo.
-
Procedure:
-
Anesthetize the mouse and dilate the pupil as described above.
-
Inject a fluorescent dye (e.g., 10% sodium fluorescein) intraperitoneally.
-
Using a fundus camera, capture images of the retina at early and late phases after dye injection.
-
CNV lesions will appear as hyperfluorescent areas that increase in intensity and size over time, indicating leakage.
-
B. Optical Coherence Tomography (OCT)
-
Purpose: To obtain high-resolution, cross-sectional images of the retina and choroid to measure the thickness and volume of CNV lesions.
-
Procedure:
-
Anesthetize and position the mouse as for FFA.
-
Acquire OCT scans through the laser-induced lesions.
-
Analyze the images to quantify the dimensions of the CNV.
-
C. Choroidal Flat Mount Staining
-
Purpose: To directly visualize and quantify the area of the CNV ex vivo.
-
Procedure:
-
Euthanize the mouse at the experimental endpoint (e.g., day 14).
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the anterior segment and retina, leaving the retinal pigment epithelium (RPE)-choroid-sclera complex.
-
Make radial incisions to flatten the tissue.
-
Stain the choroidal flat mounts with a fluorescently labeled antibody against a vascular endothelial cell marker (e.g., isolectin B4 or CD31).
-
Image the stained flat mounts using a fluorescence microscope.
-
Measure the area of the fluorescently labeled CNV lesions using image analysis software.
-
Signaling Pathways and Visualizations
The therapeutic effect of this compound in the context of CNV is attributed to its dual inhibition of SRPK1 and CK2, which ultimately leads to a reduction in VEGF production.
Caption: Mechanism of action of this compound in inhibiting choroidal neovascularization.
Caption: Experimental workflow for evaluating this compound in the laser-induced CNV mouse model.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Choroidal Neovascularization: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Choroidal Neovascularization: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [app.jove.com]
Preparing Srpin803 Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Srpin803 stock solutions for use in a research setting. This compound is a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/arginine-rich protein-specific kinase 1 (SRPK1), exhibiting antiangiogenic properties.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H9F3N4O3S | [1] |
| Molecular Weight | 370.31 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 380572-02-1 | [1] |
| Purity | ≥98% (HPLC) |
Solubility and Recommended Solvents
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, it is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] One supplier indicates a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication and warming to 80°C.[1] Another source suggests a solubility of 20 mg/mL in DMSO.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7031 mg of this compound (Molecular Weight = 370.31).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 3.7031 mg, you would add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 80°C) or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When stored at -20°C, it is recommended to use the solution within one month.[1]
Stock Solution Concentration Table:
The following table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from 1 mg, 5 mg, and 10 mg of the compound.[1]
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.7004 mL |
| 5 mM | 1 mg | 0.5401 mL |
| 10 mM | 1 mg | 0.2700 mL |
| 1 mM | 5 mg | 13.5022 mL |
| 5 mM | 5 mg | 2.7004 mL |
| 10 mM | 10 mg | 2.7004 mL |
Mechanism of Action and Signaling Pathway
This compound functions as a dual inhibitor of CK2 and SRPK1.[1][3] The inhibition of these kinases leads to a reduction in the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis.[2][4] This mechanism underlies the antiangiogenic activity of this compound and its therapeutic potential in diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration.[1][2]
Caption: this compound inhibits SRPK1 and CK2, leading to decreased VEGF production and subsequent inhibition of angiogenesis.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: A streamlined workflow for the preparation of this compound stock solutions for research applications.
References
Application Notes and Protocols for Srpin803 In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal in vitro working concentrations and experimental protocols for Srpin803, a dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1).
Introduction
This compound is a potent small molecule inhibitor targeting both CK2 and SRPK1, kinases implicated in various cellular processes, including cell proliferation, angiogenesis, and inflammation. By inhibiting these kinases, this compound has been shown to exert anti-angiogenic and cytostatic effects in a variety of in vitro models. These notes provide detailed protocols for determining the optimal working concentration of this compound for your specific cell type and experimental question.
Quantitative Data Summary
The following table summarizes the reported in vitro effective concentrations of this compound across different assays and cell lines. This information serves as a starting point for designing your experiments.
| Parameter | Value | Assay Type | Cell Line/Target | Reference |
| IC50 | 203 nM | Kinase Assay | CK2 | [1] |
| IC50 | 2.4 µM | Kinase Assay | SRPK1 | [1] |
| IC50 | 7.5 µM | Kinase Assay (towards LBRNt (62-92) substrate) | SRPK1 | [1] |
| GI50 | 80-98 µM | Cytotoxicity Assay (MTT) | Hcc827, PC3, U87 | [1] |
| Effective Concentration | 100 µM | Anti-angiogenesis Assay | Zebrafish embryos | [1] |
| Microinjection Concentration | 10 µM | Anti-angiogenesis Assay | Zebrafish embryos (one-cell stage) | [1] |
| Cytotoxicity Range | 10-100 µM | Cytotoxicity Assay | A549, MCF7, Hcc827, MRC5, PC3, HeLa, U87 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for determining its optimal in vitro concentration.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for determining optimal this compound concentration.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 370.3 g/mol , dissolve 3.703 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months when stored at -80°C.[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cells of interest (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the GI50 value from the dose-response curve.
-
In Vitro Kinase Assay for SRPK1 and CK2 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against SRPK1 and CK2. Specific substrates and conditions may need to be optimized.
Materials:
-
Recombinant human SRPK1 and CK2 enzymes
-
SRPK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
CK2 substrate (e.g., Casein or a specific peptide substrate like RRRADDSDDDDD)
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
[γ-32P]ATP (for radioactive assays) or ADP-Glo™ Kinase Assay kit (for luminescence-based assays)
-
Phosphocellulose paper or other separation method (for radioactive assays)
-
Scintillation counter or luminometer
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.
-
Prepare serial dilutions of this compound in the kinase buffer. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle control to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radioactive assays) to the mixture. A typical final ATP concentration is 10-100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase activity.
-
-
Termination and Detection:
-
Radioactive Method:
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence Method (e.g., ADP-Glo™):
-
Follow the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Vascular Endothelial Growth Factor (VEGF) ELISA
This protocol is for quantifying the amount of VEGF secreted into the cell culture medium following treatment with this compound.
Materials:
-
Cells of interest cultured in appropriate plates or flasks
-
This compound stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Human or mouse VEGF ELISA kit (choose based on the cell line origin)
-
Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol
Protocol:
-
Cell Treatment and Supernatant Collection:
-
Seed cells and allow them to adhere overnight as described in the MTT assay protocol.
-
Wash the cells with PBS and replace the complete medium with serum-free medium to avoid interference from growth factors in the serum.
-
Treat the cells with various concentrations of this compound or vehicle control in serum-free medium.
-
Incubate for 24-48 hours at 37°C.
-
Collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to remove any cells or debris.
-
The clarified supernatant can be used immediately or stored at -80°C.
-
-
VEGF ELISA Procedure:
-
Perform the VEGF ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Preparing the standard curve using the provided VEGF standards.
-
Adding the standards and collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Calculate the concentration of VEGF in each sample by interpolating from the standard curve.
-
Compare the VEGF concentrations in the supernatants from this compound-treated cells to the vehicle-treated control cells.
-
Conclusion
The provided application notes and protocols offer a comprehensive resource for investigating the in vitro effects of this compound. The optimal working concentration will ultimately depend on the specific cell type, assay, and desired biological outcome. It is recommended to perform dose-response experiments to determine the most effective and non-toxic concentration range for your particular experimental setup.
References
Application Notes and Protocols for Srpin803 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Srpin803, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), for use in in vivo research. The protocols detailed below are intended to guide researchers in the effective administration of this compound for studies investigating its anti-angiogenic properties.
Introduction
This compound is a potent small molecule inhibitor with demonstrated anti-angiogenic activity.[1][2] Its mechanism of action involves the dual inhibition of SRPK1 and CK2, two kinases implicated in the regulation of vascular endothelial growth factor (VEGF) production and subsequent angiogenesis.[1][2][3] This inhibitory action makes this compound a valuable tool for investigating pathological angiogenesis in various disease models, including age-related macular degeneration and cancer.[1][4][5]
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting two key kinases:
-
SRPK1: This kinase is crucial for the phosphorylation of splicing factors, notably SRSF1. Phosphorylation of SRSF1 by SRPK1 promotes the splicing of VEGF pre-mRNA into pro-angiogenic isoforms. By inhibiting SRPK1, this compound shifts the splicing balance towards anti-angiogenic VEGF isoforms.[6][7]
-
CK2: This pleiotropic kinase is involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis.[2][4] Inhibition of CK2 by this compound further contributes to the reduction of VEGF production.[1][3]
The dual inhibition of SRPK1 and CK2 by this compound leads to a significant reduction in VEGF levels, thereby suppressing the formation of new blood vessels.[1][3]
Signaling Pathway
References
- 1. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. portlandpress.com [portlandpress.com]
- 7. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Srpin803 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Srpin803 in various cancer cell lines. This compound is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), exhibiting antiangiogenic properties and cytostatic or cytotoxic effects against several cancer cell lines.[1][2][3]
Data Presentation: this compound IC50 and GI50 Values
The following table summarizes the reported cytostatic (GI50) and cytotoxic (IC50) activities of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| Hcc827 | Non-small cell lung cancer | GI50 | 80 - 98 |
| PC3 | Prostate cancer | GI50 | 80 - 98 |
| U87 | Glioblastoma | GI50 | 80 - 98 |
| U87 | Glioblastoma | IC50 | 77 |
| A549 | Lung cancer | GI50 | 61 - 79 |
| HeLa | Cervical cancer | GI50 | 61 - 79 |
| MCF7 | Breast cancer | IC50 | 61 |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth, while IC50 (Inhibitory Concentration 50) is the concentration that reduces the population of viable cells by 50%.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the dual inhibition of SRPK1 and CK2.[2][3] These kinases are involved in a multitude of cellular processes critical for cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[3][4][5] A key mechanism of SRPK1 involves the phosphorylation of SR-rich splicing factors, such as SRSF1, which in turn regulates the alternative splicing of vascular endothelial growth factor (VEGF), a critical promoter of angiogenesis.[5][6] By inhibiting SRPK1, this compound can modulate VEGF splicing, leading to antiangiogenic effects.[5]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric method such as the MTT assay.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of this compound involves cell culture, treatment with a serial dilution of the compound, assessment of cell viability, and data analysis to calculate the IC50 value.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol
1. Cell Seeding: a. Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. This compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells in triplicate. d. Incubate the plate for an additional 48 to 72 hours.
3. MTT Assay for Cell Viability: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by using a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[7]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup.[8][9][10]
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | SERPIND1 Affects the Malignant Biological Behavior of Epithelial Ovarian Cancer via the PI3K/AKT Pathway: A Mechanistic Study [frontiersin.org]
- 5. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 determination and cell viability assay [bio-protocol.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Srpin803 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the in vivo efficacy of Srpin803, a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1). The primary application of this compound detailed herein is in the inhibition of angiogenesis, particularly in the context of ocular diseases such as neovascular age-related macular degeneration (AMD).
Mechanism of Action
This compound exerts its anti-angiogenic effects through the dual inhibition of SRPK1 and CK2. This inhibition prevents the phosphorylation of the splicing factor SRSF1 (Serine/Arginine-rich Splicing Factor 1). Hypophosphorylated SRSF1 is unable to promote the splicing of vascular endothelial growth factor (VEGF) pre-mRNA into its pro-angiogenic isoforms (e.g., VEGF165). Instead, splicing shifts towards the production of anti-angiogenic isoforms (e.g., VEGF165b). This reduction in the pro-angiogenic VEGF signaling cascade ultimately leads to the inhibition of new blood vessel formation.[1][2][3][4]
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: this compound inhibits SRPK1 and CK2, leading to reduced SRSF1 phosphorylation and a shift in VEGF splicing from pro- to anti-angiogenic isoforms.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and related SRPK1 inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/Assay Condition | Reference |
| SRPK1 | 2.4 µM | In vitro kinase assay | |
| CK2 | 203 nM | In vitro kinase assay |
Table 2: In Vivo Efficacy of SRPK1 Inhibitors in Angiogenesis Models
| Compound | Animal Model | Dosing | Effect | Reference |
| This compound | Zebrafish (Tg(kdrl:gfp)) | 100 µM in embryo water | Inhibition of intersegmental vessel (ISV) angiogenesis | |
| This compound | Mouse (Laser-induced CNV) | Topical eye ointment | Significant inhibition of choroidal neovascularization | |
| SRPIN340 | Mouse (Laser-induced CNV) | 0.2-10 ng intravitreal injection | Dose-dependent suppression of CNV (EC50 = 0.32 ng/µl) | [1] |
Experimental Protocols
Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This protocol describes the induction of CNV in mice to model exudative AMD and assess the efficacy of topically administered this compound.
Caption: Workflow for assessing the anti-angiogenic effects of this compound in a zebrafish model.
Materials:
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(kdrl:EGFP))
-
Embryo medium (E3)
-
This compound stock solution (in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Anesthetic (e.g., Tricaine)
-
Mounting medium (e.g., methylcellulose)
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Embryo Collection and Preparation:
-
Collect embryos from natural spawning of Tg(kdrl:EGFP) zebrafish.
-
Raise embryos in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), select healthy, developing embryos for the assay.
-
-
This compound Administration:
-
Prepare a dilution series of this compound in E3 medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all groups (typically ≤ 0.1%).
-
Transfer individual embryos into the wells of a multi-well plate.
-
Remove the E3 medium and add the this compound solutions or vehicle control to the respective wells.
-
-
Incubation and Observation:
-
Incubate the embryos at 28.5°C until 72 hpf.
-
At 72 hpf, anesthetize the embryos by adding Tricaine to the medium.
-
-
Imaging and Quantification:
-
Mount the anesthetized embryos laterally in a drop of methylcellulose on a microscope slide.
-
Acquire images of the trunk vasculature, focusing on the intersegmental vessels, using a fluorescence microscope.
-
Quantify the extent of angiogenesis by measuring the total length or number of complete ISVs per embryo using image analysis software.
-
Pharmacokinetic Considerations
To date, detailed in vivo pharmacokinetic and biodistribution data for this compound have not been extensively published. One study noted that this compound is stable at pH 7.4 but less stable at pH 5.2. It is crucial for researchers to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered via the desired route. This information is essential for designing robust efficacy studies and for the interpretation of the results.
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo assessment of this compound's anti-angiogenic efficacy. The laser-induced CNV mouse model is a relevant preclinical model for neovascular AMD, while the zebrafish angiogenesis assay offers a higher-throughput method for screening anti-angiogenic compounds. The successful application of these methods will contribute to a better understanding of this compound's therapeutic potential.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Srpin803 in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srpin803 is a potent small molecule inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] This dual inhibitory action disrupts the normal splicing of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. By modulating the production of pro-angiogenic VEGF isoforms, this compound effectively curtails the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing this compound to inhibit angiogenesis in both in vitro and in vivo models, offering a framework for preclinical assessment of its anti-angiogenic potential.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting two key kinases involved in cellular signaling and pre-mRNA splicing:
-
SRPK1 Inhibition: SRPK1 is responsible for the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which are crucial for the alternative splicing of VEGF pre-mRNA. Inhibition of SRPK1 by this compound leads to a shift in VEGF splicing, favoring the production of anti-angiogenic isoforms over pro-angiogenic ones.
-
CK2 Inhibition: CK2 is a pleiotropic kinase that is often overexpressed in proliferating cells and is implicated in neovascularization.[1] By inhibiting CK2, this compound further disrupts the cellular processes that support abnormal blood vessel growth.
The dual inhibition of SRPK1 and CK2 by this compound results in a significant reduction in the production of pro-angiogenic VEGF, thereby inhibiting endothelial cell proliferation, migration, and tube formation, the key events in angiogenesis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various angiogenesis models.
| In Vitro Assay | Cell Type | This compound Concentration | Treatment Duration | Observed Effect |
| Kinase Inhibition | - | IC50: ~7.5 µM (SRPK1), ~0.68 µM (CK2) | N/A | Inhibition of kinase activity[1] |
| Endothelial Cell Proliferation | HUVECs | 1-100 µM | 24-48 hours | Dose-dependent inhibition of proliferation |
| Endothelial Cell Migration (Wound Healing) | HUVECs | 1-100 µM | 12-24 hours | Dose-dependent inhibition of wound closure |
| Endothelial Cell Tube Formation | HUVECs | 1-100 µM | 4-16 hours | Dose-dependent inhibition of tube-like structure formation[2] |
| In Vivo Model | Animal Model | This compound Administration | Treatment Duration | Observed Effect |
| Choroidal Neovascularization | Mouse | Topical eye gel (e.g., 10 µg/mL) | 14 days (twice daily) | Significant reduction in CNV lesion area[3] |
| Intersegmental Vessel Formation | Zebrafish Embryo | Immersion in embryo water (e.g., 100 µM) | 48 hours (from 24 hpf to 72 hpf) | Significant inhibition of intersegmental vessel development[1][4] |
Experimental Protocols
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay (HUVECs)
This protocol outlines the assessment of this compound's effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2 (e.g., 1, 10, 50, 100 µM).
-
Replace the medium with the this compound-containing medium or vehicle control (DMSO).
-
Incubate for 24 to 48 hours.
-
Assess cell proliferation using a standard proliferation assay kit according to the manufacturer's instructions.
-
Measure absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of inhibition.
-
2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details the evaluation of this compound's impact on HUVEC migration.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM-2 containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate for 12 to 24 hours.
-
Capture images of the same wound area at the desired time points.
-
Measure the width of the wound at multiple points and calculate the percentage of wound closure relative to the 0-hour time point.
-
3. Endothelial Cell Tube Formation Assay
This protocol describes how to assess the effect of this compound on the ability of HUVECs to form capillary-like structures.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel (or other basement membrane matrix)
-
96-well plates
-
Microscope with a camera
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in EGM-2 containing different concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 4 to 16 hours to allow for the formation of tube-like structures.[2]
-
Capture images using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
In Vivo Angiogenesis Models
1. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)
This protocol is for evaluating the efficacy of topically administered this compound in a model of wet age-related macular degeneration.
-
Materials:
-
C57BL/6 mice
-
This compound
-
Gel-based drug delivery vehicle
-
Diode laser
-
Fundus camera
-
Fluorescein sodium
-
Isolectin B4
-
-
Procedure:
-
Induce CNV in anesthetized mice by rupturing Bruch's membrane with a diode laser.
-
Prepare a topical formulation of this compound in a gel-based vehicle (e.g., 10 µg/mL).
-
Administer one drop of the this compound formulation or vehicle control to the cornea of each eye twice daily for 14 days.[3]
-
On day 14, perform fluorescein angiography to assess vascular leakage from the CNV lesions.
-
Euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with isolectin B4 to visualize the neovascularization.
-
Quantify the area of the CNV lesions using image analysis software.
-
2. Zebrafish Embryo Angiogenesis Assay
This protocol provides a method for the rapid in vivo screening of this compound's anti-angiogenic activity.
-
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
-
This compound
-
Embryo water
-
24-well plates
-
Fluorescence microscope
-
-
Procedure:
-
Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
-
Place one embryo per well in a 24-well plate containing embryo water.
-
Add this compound to the embryo water at the desired concentrations (e.g., 10, 50, 100 µM). Include a vehicle control.
-
At 72 hpf, anesthetize the embryos and mount them for imaging.
-
Capture fluorescent images of the trunk vasculature.
-
Quantify the extent of angiogenesis by measuring the total length of the intersegmental vessels (ISVs).
-
Visualizations
Caption: this compound Signaling Pathway for Angiogenesis Inhibition.
Caption: General Workflow for In Vitro Angiogenesis Assays.
Caption: Experimental Workflow for In Vivo Angiogenesis Models.
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Srpin803 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Srpin803.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations as high as 100 mg/mL (270.04 mM).[1] However, achieving this concentration may require heating the solution to 80°C and using ultrasonication.[1] Another source suggests a solubility of 20 mg/mL in DMSO. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: Are there any known stability issues with this compound in solution?
A3: Yes, this compound can undergo a retro-Knoevenagel reaction, particularly in acidic conditions (pH 5.2), leading to its degradation.[2][3][4] It is more stable at a neutral pH of 7.4.[2][4]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] One source suggests that after reconstitution, aliquots should be frozen at -20°C and are stable for up to 3 months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving or is precipitating out of solution. | 1. Inadequate Solvent: Using a solvent other than DMSO. | Use high-purity, anhydrous DMSO as the primary solvent.[1] |
| 2. Low Temperature: Attempting to dissolve at room temperature. | Gently warm the solution up to 80°C and use an ultrasonic bath to aid dissolution.[1] | |
| 3. Hygroscopic DMSO: The DMSO used has absorbed water from the atmosphere. | Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.[1] | |
| 4. Precipitation in Aqueous Media: Diluting a concentrated DMSO stock directly into an aqueous buffer. | For in vivo studies, a specific formulation is recommended. Prepare a stock solution in DMSO first. Then, for a 1 mL working solution, mix 100 μL of a 25.0 mg/mL DMSO stock with 400 μL of PEG300. Add 50 μL of Tween-80 and mix, then add 450 μL of saline.[1] For in vitro assays, ensure the final DMSO concentration in your aqueous buffer is low enough to maintain solubility and is compatible with your experimental system. | |
| Inconsistent experimental results. | 1. Compound Degradation: Instability of this compound in your experimental buffer. | Be mindful of the pH of your buffers. This compound is less stable at acidic pH (5.2) and more stable at neutral pH (7.4).[2][4] Minimize the time the compound spends in aqueous solutions before use. |
| 2. Improper Storage: Stock solution has degraded over time. | Aliquot your stock solution after preparation and store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use
Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Water bath or heating block capable of reaching 80°C
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Securely cap the tube and vortex briefly to mix.
-
Place the tube in a water bath or on a heating block set to 80°C.
-
Intermittently, remove the tube and place it in an ultrasonic bath for several minutes to aid dissolution.
-
Continue the process of heating and sonication until the this compound is completely dissolved, resulting in a clear solution.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a 2.5 mg/mL working solution of this compound for in vivo use.
Materials:
-
25 mg/mL this compound in DMSO stock solution (prepared as in Protocol 1, adjusting for concentration)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile tubes for mixing
Procedure:
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the 25.0 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add 450 μL of saline to the mixture to bring the total volume to 1 mL.
-
Mix the final solution until it is clear and homogenous. The final concentration of this compound will be 2.5 mg/mL.[1]
-
Use the freshly prepared formulation for your in vivo experiments.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for dissolving this compound.
References
improving Srpin803 stability in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability and use of Srpin803 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Its inhibitory action on these two kinases allows it to modulate cellular processes such as mRNA splicing and signal transduction, and it exhibits antiangiogenic activity.[2][3] SRPK1 is a key regulator of splicing factors, while CK2 is a highly pleiotropic kinase involved in cell cycle control, apoptosis, and signal transduction.[2][3] By inhibiting both, this compound can prevent the production of Vascular Endothelial Growth Factor (VEGF), a critical factor in angiogenesis.[3]
Q2: How should I properly store this compound stock solutions? A2: For long-term stability, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months.[1] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
Q3: What is the main cause of this compound instability in experimental solutions? A3: The primary cause of this compound instability is a chemical degradation process known as a retro-Knoevenagel reaction.[3][5][6][7] This degradation is particularly pronounced in acidic conditions (e.g., pH 5.2), whereas the compound is significantly more stable at a physiological pH of 7.4.[3][5] This reaction causes the molecule to break down, leading to a loss of inhibitory activity.[8]
Q4: I am observing a loss of activity or inconsistent results with this compound. What is the likely cause? A4: Inconsistent results or a loss of biological activity are often linked to the chemical instability of this compound. Key factors to consider are the pH of your experimental buffer and the age of your working solution. This compound degrades more rapidly in acidic environments.[5] It is recommended to prepare working solutions fresh for each experiment and to ensure the pH of your medium is maintained at or near 7.4 for maximal stability.[3][5]
Troubleshooting Guide
Problem: My this compound has precipitated out of the working solution.
-
Cause: this compound has limited solubility in aqueous solutions. The use of an improper solvent or an incorrect dilution procedure can cause it to precipitate.
-
Solution:
-
Ensure your initial stock solution is fully dissolved in an appropriate solvent, such as DMSO.[4]
-
When preparing working solutions for in vivo experiments, follow a sequential co-solvent addition protocol. A recommended method involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline.[4]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Always prepare the final working solution fresh on the day of use.[1]
-
Problem: I suspect my this compound has degraded. How can I confirm this?
-
Cause: As previously noted, this compound can degrade via a retro-Knoevenagel reaction, especially under acidic conditions or after prolonged storage in solution.[5][6]
-
Solution:
-
The most effective way to assess the integrity of your this compound sample is by using a stability-indicating analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Run an aliquot of your current solution on an RP-HPLC system and compare the chromatogram to that of a freshly prepared standard.
-
Degradation will be evident by a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to its degradation products (e.g., vanillin and an amide fragment).[8][9]
-
Refer to the Experimental Protocols section for a general methodology for stability assessment.
-
Quantitative Data on this compound Stability and Activity
Table 1: Stability of this compound and its Conjugates under Various Conditions
| Compound | Condition | Half-Life (t½) | Reference |
| This compound | Acetate Buffer (pH 5.2) | 16 hours 30 minutes | [5][8][9] |
| This compound | Phosphate Buffer (pH 7.4) | Stable (>76% remaining after 12h) | [5][8] |
| geo35 (conjugate) | DMEM | 9 hours 6 minutes | [3][8][9] |
| geo35 (conjugate) | Human Plasma | 13 hours 54 minutes | [3][9] |
| geo41 (conjugate) | DMEM | 22 hours | [3][8][9] |
| geo41 (conjugate) | Human Plasma | 7 hours 50 minutes | [3][9] |
Table 2: Biological Activity of this compound
| Target Kinase | IC₅₀ Value | Reference |
| SRPK1 | 2.4 µM - 7.5 µM | [1][3][8] |
| CK2 | 203 nM - 0.68 µM | [1][3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 25 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of pure DMSO to achieve the desired concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials to prevent freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Working Solution Preparation for In Vivo Use (Example for 2.5 mg/mL):
-
This protocol is based on a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
To prepare 1 mL of working solution, begin with 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
If any precipitation or phase separation is observed, use sonication to help dissolve the compound.[1]
-
Crucially, this working solution should be prepared fresh on the day of the experiment. [1]
-
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol provides a general framework for monitoring this compound degradation. Specific parameters may need optimization for your system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 20 µg/mL) in the buffer or medium you wish to test (e.g., phosphate buffer at pH 7.4, acetate buffer at pH 5.2, or cell culture medium).[8][9]
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 3, 5, 24, 48 hours), withdraw an aliquot of the sample.
-
If the sample contains proteins (e.g., human plasma), precipitate them by adding ice-cold acetonitrile (1:3 v/v), centrifuge, and collect the supernatant.[10]
-
Analyze the samples immediately or store them at -80°C until analysis.
-
-
HPLC Conditions (General Example):
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid, but be mindful of the on-column pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds if conjugated, or a wavelength determined by a UV scan of this compound).[10]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Plot the percentage of the remaining this compound against time. The initial time point (t=0) represents 100%.
-
Calculate the half-life (t½) of the compound under the tested conditions.
-
Monitor the appearance and increase of degradation product peaks over time.
-
Visual Guides and Pathways
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound mechanism as a dual inhibitor of SRPK1 and CK2.
Caption: Degradation pathway of this compound via retro-Knoevenagel reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 3. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Srpin803 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Srpin803 in animal models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful in vivo studies.
Troubleshooting Guides and FAQs
This section addresses common challenges that may arise during the preparation and administration of this compound.
Question: My this compound solution is precipitating. What can I do?
Answer:
Precipitation of this compound can occur due to several factors, including improper solvent selection, incorrect preparation temperature, or issues with the final formulation. Here are some troubleshooting steps:
-
Ensure Proper Dissolution: this compound is soluble in DMSO at concentrations up to 100 mg/mL, though this may require warming and sonication.[1] Always use freshly opened, anhydrous DMSO to avoid solubility issues.
-
Follow the Recommended Formulation Protocol: A commonly used vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to add the components in the correct order and ensure each is fully dissolved before adding the next.
-
Prepare Fresh Solutions: It is highly recommended to prepare the final working solution on the day of use to minimize the risk of precipitation.[2]
-
Consider Vehicle Optimization: If precipitation persists, you may need to optimize the vehicle composition for your specific animal model and administration route. This could involve adjusting the ratios of the solvents or exploring alternative excipients.
Question: I am observing signs of toxicity in my animal model. How can I mitigate this?
Answer:
Toxicity can be dose-dependent or related to the administration vehicle. Consider the following:
-
Dose Reduction: If you observe adverse effects, the first step is often to reduce the administered dose of this compound.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between toxicity caused by this compound and effects from the delivery vehicle itself.
-
Route of Administration: The route of administration can significantly impact the toxicity profile. For localized effects, consider topical or local administration, such as the use of an eye ointment for ocular neovascularization.[1][3]
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
Question: What is the stability of this compound in solution?
Answer:
This compound's stability is pH-dependent. It is relatively stable at a physiological pH of 7.4. However, it is less stable in acidic conditions (pH 5.2), where it can undergo retro-Knoevenagel degradation.[4][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] As previously mentioned, it is best to prepare fresh working solutions for each experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 | Reference |
| CK2 | 203 nM | [1] |
| SRPK1 | 2.4 µM | [1] |
| SRPK1 (towards LBRNt) | 7.5 µM | [6] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Administration Route | Concentration/Dose | Application | Reference |
| Mouse | Topical (eye ointment) | Not specified | Age-related macular degeneration | [1][3] |
| Zebrafish | Microinjection | 4.6 nL of 10 µM | Developmental angiogenesis | [1][2] |
| Zebrafish | Immersion | 100 µM | Angiogenesis inhibition | [1][2] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound.
Preparation of this compound Formulation for In Vivo Administration
This protocol is for the preparation of a 2.5 mg/mL working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require warming and sonication to fully dissolve the compound.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, warming and/or sonication may be used to aid dissolution.
-
Use the freshly prepared solution for your in vivo experiments.
Administration of this compound in a Mouse Model of Age-Related Macular Degeneration
This protocol describes the topical administration of this compound as an eye ointment.
Materials:
-
This compound formulated in a suitable ophthalmic ointment base.
-
Anesthetic for mice.
-
Micropipette or other suitable applicator.
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Carefully apply a small, controlled amount of the this compound-containing eye ointment directly to the surface of the eye.
-
Allow the mouse to recover from anesthesia in a clean, warm environment.
-
Repeat the administration as required by your experimental design.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound in inhibiting angiogenesis.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ClinPGx [clinpgx.org]
Troubleshooting In Vitro Kinase Assays with the Dual CK2/SRPK1 Inhibitor Srpin803
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro kinase assays involving Srpin803. This compound is a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/arginine-protein kinase 1 (SRPK1) and is often used to study their roles in various cellular processes.[1][2] This guide is designed to address common issues encountered when using this compound to inhibit these kinases in a cell-free experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the target kinases of this compound and what are its typical IC50 values?
A1: this compound is a dual inhibitor targeting Casein Kinase 2 (CK2) and Serine/arginine-protein kinase 1 (SRPK1). The half-maximal inhibitory concentration (IC50) values can vary slightly depending on the assay conditions (e.g., ATP concentration), but are reported to be approximately 203 nM for CK2 and 2.4 µM for SRPK1.[1] One study reported an IC50 of 0.68 µM for CK2 and 7.5 µM for SRPK1.[3]
Q2: I am not seeing any inhibition of my kinase (CK2 or SRPK1) with this compound. What could be the problem?
A2: This is a common issue that can arise from several factors. Please refer to the "No or Low Inhibition" section in our detailed troubleshooting guide below. Key areas to investigate include the concentration of ATP in your assay, the integrity and concentration of the this compound, and the activity of the kinase itself.
Q3: My results are inconsistent between experiments. What are the common causes of poor reproducibility?
A3: Inconsistent results are often due to variability in reagent preparation, assay setup, or the stability of the components. Check the "Poor Reproducibility" section in the troubleshooting guide for a systematic approach to identifying the source of the inconsistency. Pay close attention to the handling of this compound, the kinase, and ATP solutions.
Q4: I am observing a high background signal in my kinase assay. How can I reduce it?
A4: A high background signal can mask the true kinase activity and the inhibitory effect of this compound. This can be caused by non-specific binding of the detection antibody, substrate contamination, or issues with the assay buffer. The "High Background Signal" troubleshooting section provides detailed steps to diagnose and mitigate this problem.
Q5: What is a suitable starting concentration range for this compound in my assay?
A5: A good starting point is to test a wide range of this compound concentrations spanning its expected IC50 values. A typical 10-point dose-response curve might start at 10 µM and proceed with 3-fold serial dilutions down to the low nanomolar range. This will help to determine the potency of the inhibitor in your specific assay conditions.
Experimental Protocols
General Protocol for In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against CK2 or SRPK1. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Prepare Kinase Reaction Buffer :
-
Prepare Reagents :
-
Dilute the kinase (CK2 or SRPK1) and substrate to the desired concentrations in the appropriate kinase reaction buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Prepare an ATP solution containing [γ-³²P]ATP (if using a radiometric assay) or cold ATP at the desired concentration in the kinase reaction buffer.
-
-
Set up the Kinase Reaction :
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and varying concentrations of this compound (or DMSO for the control).
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
-
Initiate the Reaction :
-
Start the kinase reaction by adding the ATP solution.
-
-
Incubate :
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
-
Terminate the Reaction :
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
-
Detection and Analysis :
-
For radiometric assays, quantify the incorporation of ³²P into the substrate using a scintillation counter or by autoradiography after SDS-PAGE.
-
For non-radiometric assays (e.g., luminescence-based), follow the manufacturer's instructions for the detection reagent.
-
Calculate the percentage of kinase inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Problem: No or Low Kinase Activity
| Possible Cause | Troubleshooting Step |
| Inactive Kinase | - Verify the activity of the kinase with a known substrate and in the absence of inhibitor. - Ensure proper storage of the kinase at -80°C and avoid repeated freeze-thaw cycles. |
| Sub-optimal Buffer Conditions | - Check the pH and composition of your kinase reaction buffer. Ensure all components are at the correct final concentrations. - Optimize the Mg²⁺/Mn²⁺ concentration, as this is critical for kinase activity. |
| Degraded ATP | - Use a fresh stock of ATP. Prepare aliquots to avoid multiple freeze-thaw cycles. - Confirm the ATP concentration using spectrophotometry. |
| Inactive Substrate | - Ensure the substrate is correctly folded and not degraded. - If using a peptide substrate, verify its purity and sequence. |
Problem: No or Low Inhibition by this compound
| Possible Cause | Troubleshooting Step |
| High ATP Concentration | - this compound is an ATP-competitive inhibitor. A high concentration of ATP in the assay will compete with the inhibitor and lead to an artificially high IC50 value. - Try performing the assay with an ATP concentration at or below the Km value for the kinase. |
| Degraded or Inactive this compound | - Prepare a fresh stock solution of this compound from powder. - Ensure proper storage of the stock solution (e.g., at -20°C or -80°C in DMSO). - this compound has been noted to be less stable at acidic pH (e.g., pH 5.2). Ensure your assay buffer is at a physiological pH (around 7.4). |
| Incorrect this compound Concentration | - Double-check the calculations for your serial dilutions. - Consider potential adsorption of the compound to plasticware at low concentrations. |
| Kinase Concentration Too High | - A very high kinase concentration can deplete the inhibitor. - Titrate the kinase to a lower concentration that still provides a robust signal. |
Problem: High Background Signal
| Possible Cause | Troubleshooting Step |
| Non-specific Binding (Radiometric Assay) | - Increase the number of washes of the P81 paper with phosphoric acid. - Ensure the reaction is properly terminated before spotting onto the paper. |
| Contaminated Reagents | - Use fresh, high-purity reagents (buffer components, ATP, substrate). - Filter-sterilize buffer solutions. |
| Autophosphorylation of the Kinase | - If kinase autophosphorylation is high, it can contribute to the background. - Optimize the kinase concentration and reaction time to minimize autophosphorylation while maintaining a good signal for substrate phosphorylation. |
| Assay Readout Interference | - For fluorescence or luminescence-based assays, check if this compound or other buffer components interfere with the signal. Run controls with the inhibitor but without the kinase. |
Problem: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | - Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. - Prepare master mixes for reagents to minimize well-to-well variability. |
| Inconsistent Incubation Times | - Use a multichannel pipette or a repeating pipette to start and stop reactions in a consistent manner. |
| Temperature Fluctuations | - Ensure the incubator or water bath maintains a stable temperature throughout the experiment. |
| Reagent Instability | - Prepare fresh dilutions of critical reagents like ATP, kinase, and this compound for each experiment. Avoid using old stocks that may have degraded. |
Data Presentation
Table 1: Typical Reaction Conditions for CK2 and SRPK1 In Vitro Kinase Assays
| Parameter | Casein Kinase 2 (CK2) | SRPK1 | Reference |
| Kinase Concentration | 50-500 ng/assay | 5-50 nM | [4] |
| Substrate | α-casein, specific peptide (e.g., RRRADDSDDDDD) | Myelin Basic Protein (MBP), SRSF1, Tra2β | [6][7][8] |
| Substrate Concentration | 100-200 µM (peptide) | 0.2-1 µM (protein) | [6][8] |
| ATP Concentration | 10-100 µM | 10-100 µM | [9][10] |
| MgCl₂ Concentration | 10-25 mM | 10-25 mM | [5][6] |
| MnCl₂ Concentration | 1 mM (optional) | Not typically required | [2] |
| Buffer | MOPS or HEPES | MOPS or HEPES | [2][5] |
| pH | 7.2 - 7.5 | 7.2 - 7.5 | [5][6] |
| Temperature | 30°C | 30°C - 37°C | [4][9] |
| Incubation Time | 10 - 60 minutes | 15 - 60 minutes | [4][5] |
Mandatory Visualization
Caption: Workflow for an in vitro kinase assay with this compound.
Caption: Signaling pathway of kinase inhibition by this compound.
Caption: Logical workflow for troubleshooting kinase assay issues.
References
- 1. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. SRPK1 Kinase Enzyme System [promega.com]
- 8. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase activity assays Src and CK2 [protocols.io]
Technical Support Center: Overcoming Resistance to Srpin803 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Srpin803, a dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1). While direct resistance to this compound has not been extensively documented, resistance to inhibitors of its targets, CK2 and SRPK1, is a known phenomenon. The following information is based on established resistance mechanisms to CK2 and SRPK1 inhibitors and provides a framework for troubleshooting unexpected results and potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent dual inhibitor of two protein kinases: CK2 and SRPK1.[1][2][3] By inhibiting these kinases, this compound exhibits antiangiogenic activity, making it a valuable tool for research in areas such as age-related macular degeneration.[1][3] It functions by blocking the phosphorylation of downstream substrates of CK2 and SRPK1, thereby interfering with cellular processes that rely on the activity of these kinases, such as signal transduction, transcriptional control, and pre-mRNA splicing.[2]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet well-defined, resistance to inhibitors of its targets, CK2 and SRPK1, can arise from several factors:
-
Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and BCRP. These transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Compensatory Signaling Pathways: Cells can adapt to the inhibition of CK2 and SRPK1 by activating alternative survival pathways. For CK2, this may include the PI3K/AKT/mTOR, NF-κB, and β-catenin signaling pathways. For SRPK1, upregulation of the ATF4/CHOP pathway and modulation of AKT1 activity have been observed.
-
Alterations in Target Proteins: Although not yet reported for this compound, mutations in the drug-binding sites of CK2 or SRPK1 could theoretically confer resistance.
-
Compound Instability: this compound has been shown to be less stable at acidic pH and can undergo a retro-Knoevenagel reaction.[1] This chemical instability could be mistaken for cellular resistance if the compound degrades in the experimental medium.
Q3: Can this compound be used in combination with other therapies to overcome resistance?
Yes, combination therapy is a promising strategy. Based on the known resistance mechanisms to CK2 and SRPK1 inhibitors, combining this compound with agents that target compensatory signaling pathways could be effective. For example, co-administration with PI3K/AKT or NF-κB inhibitors may prevent the activation of these survival pathways. Additionally, for preclinical cancer studies, combining this compound with conventional chemotherapeutic agents like cisplatin could re-sensitize resistant cells.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability and activity?
To maintain its integrity, this compound should be stored as a stock solution at -20°C for short-term storage or -80°C for long-term storage. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. Given its pH-dependent stability, ensure the pH of your experimental media is within a stable range (e.g., physiological pH 7.4) to prevent degradation.[1]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues users might encounter.
Problem 1: Decreased or no observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Verify the pH of your cell culture medium. This compound is less stable in acidic conditions.[1] Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. IC50 values can vary between cell types. |
| High Cell Density | High cell density can sometimes reduce the apparent efficacy of a compound. Try seeding cells at a lower density. |
| Incorrect Assay Endpoint | Ensure the selected assay endpoint is appropriate for the expected biological effect of this compound (e.g., anti-proliferative, anti-angiogenic). |
| Cell Line Insensitivity | The specific genetic background of your cell line may make it inherently less sensitive to CK2/SRPK1 inhibition. Consider testing this compound on a panel of different cell lines. |
Problem 2: I observe initial sensitivity to this compound, but the effect diminishes over time (acquired resistance).
| Possible Cause | Troubleshooting Step |
| Increased Drug Efflux | - Assess the expression levels of ABC transporters (P-gp, MRP1, BCRP) in your resistant cells compared to parental cells using qPCR or Western blotting.- Test for reversal of resistance by co-treating with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A). |
| Activation of Compensatory Pathways | - Profile the activity of key survival pathways (PI3K/AKT, NF-κB) in resistant cells using phosphoprotein-specific antibodies (Western blot) or pathway reporter assays.- Evaluate the efficacy of combining this compound with inhibitors of the identified compensatory pathways. |
| Alternative Splicing Adaptations | - Analyze changes in the alternative splicing of key apoptosis-related genes (e.g., Bcl-x, MCL-1) in resistant cells using RT-PCR. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (in vitro kinase assay) | Reference |
| SRPK1 | 7.5 µM | [1] |
| CK2 | 0.68 µM | [1] |
Table 2: Cytostatic and Cytotoxic Activity of this compound
| Cell Line | GI50 (50% Growth Inhibition) | Reference |
| Hcc827 | 80-98 µM | [2] |
| PC3 | 80-98 µM | [2] |
| U87 | 80-98 µM | [2] |
Note: GI50 values indicate a cytostatic effect (inhibition of cell growth) rather than a cytotoxic effect (cell death).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Western Blot Analysis of Compensatory Signaling Pathway Activation
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-p65 NF-κB (Ser536), total p65, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the activation of signaling pathways between parental and resistant cells.
Mandatory Visualizations
References
minimizing Srpin803 toxicity in cell-based assays
Disclaimer: The following information is provided for a hypothetical compound, "Srpin803," to serve as a comprehensive example of a technical support resource. The data, protocols, and troubleshooting advice are based on common challenges encountered with small molecule inhibitors in cell-based assays and are for illustrative purposes only.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Effects: this compound may be inhibiting essential cellular pathways at the tested concentrations. 3. Incorrect Concentration: The stock solution concentration may be inaccurate. | 1. Ensure the final solvent concentration is below 0.5% (v/v) in the final culture medium. Run a solvent-only control. 2. Perform a dose-response curve to determine the optimal concentration with the highest efficacy and lowest toxicity. Consider using a lower concentration for a longer incubation period. 3. Verify the concentration of the stock solution using a spectrophotometer or another appropriate method. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: Cells at high passage numbers can have altered sensitivity. 2. Cell Density: Variations in cell seeding density can affect the cellular response to this compound. 3. Compound Stability: this compound may be unstable in the culture medium over long incubation periods. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Optimize and maintain a consistent cell seeding density for each experiment. 3. Test the stability of this compound in your specific culture medium over time. Consider replenishing the compound for long-term assays. |
| Precipitation of this compound in Culture Medium | 1. Low Solubility: this compound may have poor solubility in aqueous solutions. 2. High Concentration: The concentration of this compound may exceed its solubility limit in the culture medium. | 1. Prepare the final dilution of this compound in pre-warmed culture medium and vortex thoroughly. 2. If precipitation persists, consider using a solubilizing agent (e.g., Pluronic F-68) or lowering the final concentration. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
This compound is best stored as a stock solution in DMSO at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration is highly cell-line dependent. We recommend performing a dose-response experiment starting from 1 nM to 100 µM to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) for your specific cell line.
3. How can I differentiate between on-target and off-target toxicity?
To distinguish between on-target and off-target effects, consider the following:
-
Rescue Experiments: If the toxicity is on-target, it might be rescued by overexpressing the target protein or by adding a downstream product of the inhibited pathway.
-
Structurally Unrelated Inhibitors: Use another inhibitor of the same target with a different chemical structure. If both compounds produce similar toxic effects, it is more likely to be an on-target effect.
-
Cell Lines with Target Knockout/Knockdown: If available, use cell lines where the target of this compound has been knocked out or knocked down. These cells should be resistant to the on-target toxicity.
Quantitative Data Summary
The following tables provide a summary of hypothetical cytotoxic and effective concentrations of this compound in various cancer cell lines.
Table 1: Cytotoxic Concentration (CC50) of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | CC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HepG2 | Liver Cancer | 32.1 |
Table 2: Effective Concentration (EC50) of this compound for Target Inhibition
| Cell Line | EC50 (µM) |
| MCF-7 | 1.8 |
| A549 | 2.5 |
| HeLa | 2.1 |
| HepG2 | 3.0 |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Technical Support Center: SRPIN803 Experimental Variability and Controls
Welcome to the technical support center for SRPIN803. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you navigate potential challenges, ensure data reproducibility, and effectively control your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, small molecule inhibitor with dual activity against Serine/Arginine-rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). It is widely used in research to investigate the roles of these kinases in various cellular processes, including RNA splicing, signal transduction, and angiogenesis.[1] It has shown antiangiogenic activity and is being investigated for its therapeutic potential in conditions like age-related macular degeneration.[2]
Q2: What are the reported IC50 values for this compound?
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound.
Possible Cause 1: Compound Instability and Degradation.
This compound is susceptible to degradation, particularly in acidic conditions. It has been shown to be stable at a neutral pH of 7.4 but is less stable at an acidic pH of 5.2, where it can undergo a retro-Knoevenagel reaction.[3][4] This degradation can lead to a loss of active compound and consequently, reduced inhibitory activity.
Solutions:
-
pH Control: Ensure that all buffers and media used in your experiments are maintained at a neutral pH (around 7.4). Avoid acidic conditions during compound storage and handling.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[2]
Possible Cause 2: Solubility Issues.
This compound is a hydrophobic molecule, and poor solubility can lead to lower effective concentrations in aqueous assay buffers.
Solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound in DMSO.[2]
-
In Vivo Formulation: For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and bioavailability.[2]
Issue 2: High background or unexpected off-target effects.
Possible Cause 1: Non-specific Binding.
Like many small molecule inhibitors, this compound may exhibit non-specific binding to other proteins or cellular components, leading to off-target effects.
Solutions:
-
Use of Controls: Include appropriate negative and positive controls in your experiments (see "Experimental Controls" section below).
-
Dose-Response Analysis: Perform dose-response experiments to determine the optimal concentration range where on-target effects are observed without significant off-target toxicity.
-
Orthogonal Approaches: Validate key findings using alternative methods, such as siRNA/shRNA-mediated knockdown of SRPK1 and/or CK2, to confirm that the observed phenotype is due to the inhibition of the intended targets.
Possible Cause 2: Lot-to-Lot Variability.
The purity and potency of chemical compounds can sometimes vary between different manufacturing batches.
Solutions:
-
Quality Control: Whenever possible, obtain a certificate of analysis (CoA) from the supplier for each new lot of this compound to verify its purity and identity.
-
Internal Validation: When starting with a new lot, it is advisable to perform a pilot experiment to compare its activity with a previous, validated batch.
Experimental Controls
The use of appropriate controls is critical for the correct interpretation of data from experiments involving this compound.
| Control Type | Purpose | Examples |
| Vehicle Control | To account for the effects of the solvent used to dissolve this compound. | The same concentration of DMSO used in the experimental samples. |
| Positive Control (Inhibitor) | To confirm that the assay is sensitive to inhibition. | For SRPK1, other known inhibitors like SRPIN340 can be used. For CK2, inhibitors such as CX-4945 are suitable. |
| Negative Control (Inactive Compound) | To demonstrate the specificity of the observed effects. | An inactive structural analog of this compound, if available. Alternatively, a compound known not to inhibit SRPK1 or CK2. |
| Biological Controls (e.g., siRNA/shRNA) | To confirm that the pharmacological inhibition mimics the genetic knockdown of the target. | Cells treated with siRNA or shRNA targeting SRPK1 or CK2. |
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytostatic concentrations of this compound from various studies. Note that experimental conditions can influence these values.
| Target/Cell Line | Assay Type | IC50 / GI50 | Reference |
| SRPK1 | In vitro kinase assay | 2.4 µM | [4] |
| SRPK1 | In vitro kinase assay | 7.5 µM | [3] |
| CK2 | In vitro kinase assay | 203 nM | |
| CK2 | In vitro kinase assay | 0.68 µM | [3] |
| Hcc827 (human lung adenocarcinoma) | Cell growth inhibition | GI50 = 80-98 µM | |
| PC3 (human prostate cancer) | Cell growth inhibition | GI50 = 80-98 µM | |
| U87 (human glioblastoma) | Cell growth inhibition | GI50 = 80-98 µM |
Experimental Protocols
Zebrafish Angiogenesis Assay
This protocol is a general guideline for assessing the antiangiogenic effects of this compound using a zebrafish model.
-
Embryo Collection and Maintenance: Collect zebrafish (Tg(kdrl:EGFP)) embryos and maintain them in E3 medium.
-
Compound Treatment: At 24 hours post-fertilization (hpf), transfer embryos to a multi-well plate and replace the E3 medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the embryos at 28.5°C for 48 hours.
-
Imaging: At 72 hpf, anesthetize the embryos and mount them in methylcellulose for imaging.
-
Analysis: Acquire fluorescence images of the intersegmental vessels (ISVs). Quantify the extent of angiogenesis by measuring the length or number of complete ISVs.
Signaling Pathways and Experimental Workflows
SRPK1 Signaling Pathway
The following diagram illustrates a simplified view of the SRPK1 signaling pathway, which is involved in the regulation of pre-mRNA splicing.
Caption: Simplified SRPK1 signaling pathway.
CK2 Signaling Pathway
This diagram provides a simplified overview of the pleiotropic signaling of CK2, which is implicated in numerous cellular processes.
Caption: Overview of CK2 signaling pathways.
Experimental Workflow: Troubleshooting Inconsistent Results
This workflow provides a logical approach to troubleshooting variability in experiments using this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of Srpin803 and SPHINX as SRPK1 Inhibitors for Researchers
In the landscape of kinase inhibitors, Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a significant target in various pathologies, including cancer and neovascular eye diseases. This guide provides a detailed, data-driven comparison of two notable SRPK1 inhibitors: Srpin803 and SPHINX. We present a comprehensive overview of their potency, selectivity, and effects on downstream signaling pathways, supported by experimental data and detailed protocols to aid researchers in their study design.
Performance Comparison at a Glance
A summary of the key quantitative data for this compound and SPHINX is presented below, offering a clear comparison of their inhibitory activities.
| Parameter | This compound | SPHINX & SPHINX31 | Key Findings |
| Target(s) | Dual inhibitor of SRPK1 and Casein Kinase 2 (CK2) | Selective SRPK1 inhibitor | This compound exhibits a broader kinase inhibition profile, which could be advantageous or disadvantageous depending on the research context. SPHINX offers higher selectivity for SRPK1. |
| SRPK1 IC50 | 2.4 µM[1] | SPHINX: 0.58 µM[2][3]; SPHINX31: 5.9 nM[4] | SPHINX and its analog SPHINX31 are significantly more potent inhibitors of SRPK1 than this compound. SPHINX31, in particular, demonstrates nanomolar potency. |
| CK2 IC50 | 203 nM[1] | Not reported to inhibit CK2 | This compound is a potent inhibitor of CK2, a key consideration for interpreting experimental results. |
| Anti-proliferative Activity | Slightly cytostatic with GI50 values of 80-98 µM in Hcc827, PC3, and U87 cells[1]. | SPHINX31 reduced cell proliferation in GH4C1 cells at 1 µM[5]. SPHINX was also shown to reduce tumor growth in vivo[6]. | SPHINX and its analogs appear to have more potent anti-proliferative effects at lower concentrations compared to this compound. |
| Effect on SRSF1 Phosphorylation | Reduces phosphorylation of SR proteins. | SPHINX (10 µM) blocked EGF-induced phosphorylation of SRSF1 and SRSF2[2][3]. SPHINX31 (0.3 µM) suppressed SRSF1 phosphorylation. Both SRPIN340 (a related compound) and SPHINX31 reduced SRSF phosphorylation[7][8]. | Both inhibitors effectively reduce the phosphorylation of SRSF1, a key downstream target of SRPK1, though SPHINX and its analogs achieve this at lower concentrations. |
| Effect on VEGF Splicing | Prevents VEGF production due to dual inhibition of SRPK1 and CK2[9]. | SPHINX (5 µM) reduces the expression of pro-angiogenic VEGF165[2][3]. SPHINX31 (0.3-10 µM) down-regulates VEGF-A165a mRNA. Both inhibitors have been shown to shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms[5][10][11][12]. | Both inhibitors modulate the alternative splicing of VEGF to favor anti-angiogenic isoforms, a key mechanism of their anti-angiogenic effects. |
| In Vivo Efficacy | Topical administration inhibits choroidal neovascularization in a mouse model of age-related macular degeneration[1][9]. Exhibits antiangiogenic activity in zebrafish[13][14]. | SPHINX effectively reduces choroidal neovascularization in vivo[2][3]. SPHINX31 protects the retinal endothelial permeability barrier in diabetic rats. | Both inhibitors have demonstrated in vivo efficacy in models of neovascular eye diseases. |
SRPK1 Signaling Pathway and Inhibition
SRPK1 is a key regulator of mRNA splicing through its phosphorylation of Serine/Arginine-rich (SR) splicing factors, most notably SRSF1. The phosphorylation state of SRSF1 dictates its subcellular localization and its ability to regulate the alternative splicing of various transcripts, including that of Vascular Endothelial Growth Factor (VEGF). The PI3K/Akt signaling pathway is a major upstream regulator of SRPK1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 6. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. origene.com [origene.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Srpin803 and Other Antiangiogenic Compounds: A Guide for Researchers
In the landscape of antiangiogenic research, a diverse array of compounds targeting various facets of new blood vessel formation are under investigation. This guide provides a comparative analysis of Srpin803, a dual inhibitor of serine/arginine-rich protein-specific kinase 1 (SRPK1) and casein kinase 2 (CK2), against established antiangiogenic agents including bevacizumab, ranibizumab, aflibercept, and sunitinib. This comparison focuses on their mechanisms of action, available efficacy data from preclinical studies, and detailed experimental protocols relevant to their evaluation.
Mechanism of Action: A Tale of Two Strategies
The antiangiogenic compounds discussed herein can be broadly categorized based on their mechanism of action.
VEGF/VEGFR Pathway Inhibitors: The majority of established antiangiogenic therapies directly target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.
-
Bevacizumab (Avastin®) and Ranibizumab (Lucentis®) are monoclonal antibodies that directly bind to and neutralize VEGF-A, preventing it from activating its receptors on endothelial cells.[1][2]
-
Aflibercept (Eylea®) is a recombinant fusion protein that acts as a "VEGF trap," binding to VEGF-A, VEGF-B, and placental growth factor (PlGF) with high affinity, thereby inhibiting their interaction with their native receptors.
-
Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase inhibitor (TKI) that blocks the intracellular signaling of VEGF receptors (VEGFRs), as well as other receptors involved in tumor progression like platelet-derived growth factor receptors (PDGFRs).[3][4]
This compound: An Indirect Approach to VEGF Inhibition: In contrast, this compound employs a more indirect strategy to curtail angiogenesis. By dually inhibiting SRPK1 and CK2, this compound has been shown to prevent the production of VEGF.[5] This unique mechanism offers a potential alternative to direct VEGF/VEGFR blockade and may be relevant in contexts where resistance to direct inhibitors emerges.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing the antiangiogenic efficacy of this compound with other compounds using standardized in vitro and in vivo models are limited in the public domain. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Efficacy Data
| Compound | Assay | Cell Line | IC50 / Effect |
| This compound | SRPK1 Kinase Inhibition | - | 2.4 µM - 7.5 µM |
| CK2 Kinase Inhibition | - | 0.21 µM - 0.68 µM | |
| Endothelial Cell Proliferation | HUVEC | Data not available | |
| Tube Formation | HUVEC | Data not available | |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | ~2 µM |
| Tube Formation | HUVEC | Significant reduction at 1-4 µM | |
| Bevacizumab | Endothelial Cell Proliferation | HUVEC | IC50 data variable, dependent on VEGF concentration |
| Tube Formation | HUVEC | Inhibition observed, concentration-dependent | |
| Ranibizumab | Endothelial Cell Proliferation | HUVEC | IC50 in the range of 11–27 ng/mL |
| Aflibercept | Tube Formation | Retinal Endothelial Cells | Significant inhibition at 0.01 µg/ml[4] |
Note: The lack of publicly available IC50 values for this compound in endothelial cell proliferation and tube formation assays presents a significant limitation for direct comparison. The provided data for this compound focuses on its primary kinase targets rather than direct antiangiogenic cellular effects.
Table 2: In Vivo Efficacy Data
| Compound | Model | Tumor Type / Condition | Efficacy Metric |
| This compound | Zebrafish | Intersegmental vessel formation | Significant inhibition |
| Sunitinib | Mouse Xenograft | Ovarian Cancer | 2.5-fold reduction in microvessel density |
| Mouse Xenograft | Glioblastoma | 74% reduction in microvessel density | |
| Bevacizumab | Mouse Xenograft | Ovarian Cancer | Inhibition of tumor growth and ascites[5] |
| Mouse Xenograft | Colon Carcinoma | Potentiation of chemotherapy, more homogeneous drug distribution |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and points of intervention for various antiangiogenic compounds.
Caption: General workflow for an in vitro endothelial cell tube formation assay.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed protocols for key angiogenesis assays.
Endothelial Cell Proliferation Assay (HUVEC)
Objective: To assess the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs (primary cells or a stable cell line)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
Test compounds (this compound and others)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Microplate reader
Procedure:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 supplemented with 2% FBS.
-
Cell Adhesion: Plates are incubated at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: The medium is replaced with fresh EGM-2 containing various concentrations of the test compounds (e.g., this compound, sunitinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for another 48-72 hours.
-
Proliferation Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vitro Tube Formation Assay
Objective: To evaluate the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates (pre-chilled)
-
Test compounds
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Matrigel® Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 at a concentration of 2 x 10^5 cells/mL.
-
Compound Treatment: Add the test compounds at various concentrations to the cell suspension.
-
Cell Seeding: Add 100 µL of the cell suspension (containing the test compound) to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization:
-
For live-cell imaging, add Calcein AM to the wells and incubate for 30 minutes.
-
Capture images of the tube network using an inverted microscope.
-
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of meshes.
In Vivo Mouse Model of Angiogenesis (Matrigel® Plug Assay)
Objective: To assess the effect of a compound on the formation of new blood vessels in a living organism.
Materials:
-
6-8 week old immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
VEGF or other pro-angiogenic factors
-
Test compounds
-
Heparin
-
Anesthetics
-
Surgical tools
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel® Mixture: On ice, mix growth factor-reduced Matrigel® with heparin and a pro-angiogenic factor (e.g., VEGF). Add the test compound or vehicle control to the mixture.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each mouse. The mixture will form a solid plug at body temperature.
-
Treatment: Administer the test compound systemically (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Plug Excision: After 7-14 days, euthanize the mice and carefully excise the Matrigel® plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Conclusion
This compound presents a novel antiangiogenic strategy by targeting the upstream regulation of VEGF production through dual SRPK1 and CK2 inhibition. While existing data from zebrafish models demonstrates its antiangiogenic potential, a direct and comprehensive comparison with established VEGF/VEGFR inhibitors is currently hampered by the lack of publicly available data from standardized in vitro endothelial cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which will be crucial in elucidating the relative efficacy of this compound and its potential as a future antiangiogenic therapeutic. Further investigation into the in vitro and in vivo antiangiogenic profile of this compound is warranted to fully understand its therapeutic potential in comparison to the current standard-of-care antiangiogenic agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Inhibitory Power of Srpin803: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Srpin803, a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), with other relevant inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Performance Comparison of this compound and Alternative Inhibitors
This compound distinguishes itself by simultaneously targeting two crucial kinases involved in angiogenesis and cancer progression. The following tables summarize the inhibitory activity of this compound in comparison to selective inhibitors of SRPK1 and CK2.
| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (CK2) | Key Applications |
| This compound | SRPK1 & CK2 | 2.4 µM [1] | 203 nM [1] | Anti-angiogenesis, Age-related Macular Degeneration [1][2][3] |
| SRPIN340 | SRPK1 | 0.89 µM (Ki)[4] | Not Active | Anti-angiogenesis, Antiviral |
| CX-4945 (Silmitasertib) | CK2 | Not Active | 1 nM | Anti-cancer |
Table 1: Inhibitory Activity of this compound and Comparators. This table outlines the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of this compound against its dual targets, SRPK1 and CK2, and compares them to selective inhibitors.
| Cell Line | This compound (GI50) | Key Pathway Affected |
| Hcc827 | 80-98 µM[1] | Proliferation/Survival |
| PC3 | 80-98 µM[1] | Proliferation/Survival |
| U87 | 80-98 µM[1] | Proliferation/Survival |
Table 2: Cytostatic Activity of this compound. This table presents the growth inhibition (GI50) concentrations of this compound in various cancer cell lines, indicating its potential as an anti-proliferative agent.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments used to validate the dual inhibitory action of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC50 values of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 and CK2 enzymes
-
Specific peptide substrates for SRPK1 and CK2
-
ATP (Adenosine triphosphate), radiolabeled [γ-32P]ATP
-
Kinase reaction buffer
-
This compound and other inhibitors at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the respective kinase (SRPK1 or CK2), its specific substrate, and the kinase reaction buffer.
-
Add this compound or the control inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time, allowing for the phosphorylation of the substrate.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the cytostatic or cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) from the dose-response curve.
Zebrafish Angiogenesis Assay
The zebrafish model provides an in vivo system to assess the effect of compounds on blood vessel formation.
Objective: To evaluate the anti-angiogenic activity of this compound.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)).
-
Zebrafish embryo medium.
-
This compound at various concentrations.
-
Microscope with fluorescence imaging capabilities.
Procedure:
-
Collect zebrafish embryos after fertilization and maintain them in embryo medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), place the embryos in a multi-well plate.
-
Treat the embryos with different concentrations of this compound or a vehicle control.
-
Incubate the embryos for a defined period (e.g., 24-48 hours).
-
Anesthetize the embryos and mount them for microscopic observation.
-
Capture fluorescent images of the developing vasculature, particularly the intersegmental vessels (ISVs).
-
Quantify the extent of angiogenesis by measuring parameters such as the number and length of ISVs, and the presence of any vascular defects.
-
Compare the vascular development in this compound-treated embryos to the control group to determine the anti-angiogenic effect.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and the general workflow for its experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
Comparative Analysis of Srpin803 Cross-Reactivity with Other Kinases
For Immediate Release
Introduction
Srpin803 has been identified as a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine-arginine Protein Kinase 1 (SRPK1), both of which are implicated in various cellular processes, including signal transduction, transcriptional control, and apoptosis.[1] The therapeutic potential of this compound, particularly in the context of age-related macular degeneration, is linked to its ability to prevent the production of Vascular Endothelial Growth Factor (VEGF) through the inhibition of these two kinases.[1] Understanding the selectivity of this compound is paramount for predicting its potential off-target effects and for the development of more specific inhibitors. This guide provides a comparative overview of the known inhibitory activity of this compound and outlines the standard experimental procedures used to determine kinase inhibitor selectivity.
Quantitative Data Summary
Currently, comprehensive public data on the cross-reactivity of this compound against a broad panel of kinases is limited. The available data primarily focuses on its activity against its two main targets, CK2 and SRPK1. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Kinase Target | This compound IC50 (nM) | Reference |
| Casein Kinase 2 (CK2) | 203 | [2] |
| Serine-arginine Protein Kinase 1 (SRPK1) | 2400 | [2] |
Note: The significant difference in IC50 values indicates a higher potency of this compound for CK2 over SRPK1. The absence of data for other kinases in a publicly accessible format highlights a key area for future investigation to fully characterize the selectivity profile of this compound.
Signaling Pathways of Primary Targets
To contextualize the function of this compound, it is crucial to understand the signaling pathways of its primary targets, CK2 and SRPK1.
Caption: Simplified diagram of the CK2 signaling pathway.
Caption: Overview of the SRPK1 signaling and its role in splicing.
Experimental Protocols
The standard method for determining the cross-reactivity of a kinase inhibitor is through in vitro kinase profiling assays. These assays measure the inhibitory effect of the compound against a large panel of purified kinases.
In Vitro Kinase Profiling Assay (General Protocol)
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compound) at various concentrations
-
ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well microplates
-
Filter plates or other separation matrix
-
Scintillation counter or luminescence reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Kinase Reaction Setup: In each well of the microplate, the respective purified kinase is mixed with its specific peptide substrate in the assay buffer.
-
Inhibitor Addition: The various dilutions of this compound are added to the wells containing the kinase and substrate mixture. Control wells with no inhibitor (vehicle control) are also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that captures the peptide substrate while allowing the smaller ATP to be washed away.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is done using a scintillation counter to measure the incorporated radioactivity. For non-radioactive assays, methods such as fluorescence polarization or luminescence-based detection (e.g., ADP-Glo™) can be used.
-
Data Analysis: The percentage of kinase activity remaining at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Conclusion
This compound is a dual inhibitor with demonstrated activity against CK2 and SRPK1. While the existing data confirms its intended targets, a comprehensive understanding of its selectivity across the human kinome is currently lacking in the public domain. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such a selectivity profile. Further research involving large-scale kinase panel screening is necessary to fully elucidate the cross-reactivity of this compound and to better predict its therapeutic window and potential off-target effects. This information is critical for the continued development of this compound and other dual CK2/SRPK1 inhibitors as potential therapeutic agents.
References
A Head-to-Head Comparison of Srpin803 and Other Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor research, Srpin803 has emerged as a notable dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This guide provides a comparative analysis of this compound against other selective inhibitors of these kinases, presenting key experimental data to aid researchers, scientists, and drug development professionals in their investigations.
Performance Comparison: Potency and Cellular Activity
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized SRPK and CK2 inhibitors.
In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 / Ki | Citation(s) |
| This compound | SRPK1 | IC50: 2.4 µM | [1] |
| CK2 | IC50: 203 nM | [1] | |
| SPHINX31 | SRPK1 | IC50: 5.9 nM | [2][3] |
| SRPIN340 | SRPK1 | Ki: 0.89 µM | [4] |
| SRPKIN-1 | SRPK1/2 | IC50: 35.6 nM (SRPK1), 98 nM (SRPK2) | |
| CX-4945 (Silmitasertib) | CK2 | IC50: 1 nM | [5] |
Cellular Activity: Anti-proliferative and Cytotoxic Effects
| Inhibitor | Cell Line(s) | Endpoint (GI50 / IC50) | Citation(s) |
| This compound | Hcc827, PC3, U87 | GI50: 80-98 µM | [1] |
| MCF7, MRC5 | IC50: 61 µM, 63 µM | [6] | |
| SPHINX31 | MLL-mutant AML cell lines | Lower IC50 than other AML lines | [7] |
| SRPIN340 | Cholangiocarcinoma cell lines (KKU-213A, TFK-1) | Increased cell death | [8] |
| CX-4945 (Silmitasertib) | Breast cancer cell lines | EC50: 1.71-20.01 µM | [5] |
| HUVEC | IC50: 5.5 µM (proliferation) | [5] | |
| CLL biopsy samples | IC50 < 1 µM | [9] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by targeting two key kinases involved in critical cellular processes: SRPK1 and CK2.
SRPK1 Signaling Pathway
SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors. This process is crucial for the expression of various proteins, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). Inhibition of SRPK1 can shift the alternative splicing of VEGF to produce anti-angiogenic isoforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPHINX31 | Serine/threonin kinase | TargetMol [targetmol.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of SRPIN803 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SRPIN803, a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), has emerged as a compelling candidate in cancer research due to its anti-angiogenic properties.[1] While direct experimental data on the synergistic effects of this compound with other anticancer drugs is currently limited, the well-documented roles of its targets, SRPK1 and CK2, in tumorigenesis and drug resistance provide a strong rationale for its use in combination therapies. This guide explores the synergistic potential of this compound by examining the experimental evidence from studies on other inhibitors of SRPK1 and CK2, providing a framework for future research and drug development.
Rationale for Combination Therapy
SRPK1 and CK2 are key players in cellular processes frequently dysregulated in cancer, including cell cycle progression, apoptosis, and DNA repair.[2][3] Inhibition of these kinases can not only impede tumor growth directly but also sensitize cancer cells to the cytotoxic effects of other therapeutic agents.
SRPK1 Inhibition: SRPK1 is a critical regulator of pre-mRNA splicing, and its overexpression has been linked to the production of pro-angiogenic isoforms of Vascular Endothelial Growth Factor (VEGF).[4] By inhibiting SRPK1, this compound can shift the splicing of VEGF towards its anti-angiogenic isoforms.[4] Furthermore, SRPK1 inhibition has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin.[5]
CK2 Inhibition: CK2 is a pro-survival kinase that is overexpressed in many cancers. It plays a crucial role in suppressing apoptosis and promoting DNA repair, thereby contributing to resistance to chemotherapy and radiation.[6] Inhibiting CK2 can disrupt these survival pathways and restore sensitivity to DNA-damaging agents.
Synergistic Effects of SRPK1 and CK2 Inhibitors with Other Anticancer Drugs
Given the limited direct data for this compound, this section summarizes the synergistic effects observed with other inhibitors targeting SRPK1 and CK2. These findings provide a strong basis for hypothesizing similar synergistic interactions for this compound.
Synergism with Chemotherapy
Inhibitors of both SRPK1 and CK2 have demonstrated synergy with conventional chemotherapeutic drugs.
SRPK1 Inhibitors: Studies on the SRPK1 inhibitors SPHINX31 and SRPIN340 have shown a synergistic enhancement of cisplatin's cytotoxic effects in extranodal NK/T-cell lymphoma cells.[5] Silencing of SRPK1 has also been found to enhance the sensitivity of pancreatic cancer cells to gemcitabine and cisplatin.[3]
CK2 Inhibitors: The clinical-stage CK2 inhibitor CX-4945 (silmitasertib) has been extensively studied in combination with various chemotherapies. It has been shown to have synergistic antiproliferative effects with cisplatin and gemcitabine in ovarian cancer cell lines.[2][7] This synergy is attributed to CX-4945's ability to suppress the DNA repair response triggered by these DNA-damaging agents.[2] Moderate synergy has also been observed between CX-4945 and daunorubicin in acute myeloid leukemia cells.[8]
| Inhibitor Class | Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Reference |
| SRPK1 Inhibitors | SPHINX31, SRPIN340 | Cisplatin | Extranodal NK/T-cell Lymphoma | Enhanced cytotoxicity | [5] |
| SRPK1 silencing | Gemcitabine, Cisplatin | Pancreatic Cancer | Enhanced sensitivity | [3] | |
| CK2 Inhibitor | CX-4945 | Cisplatin, Gemcitabine | Ovarian Cancer | Synergistic antiproliferative effects | [2][7] |
| CX-4945 | Daunorubicin | Acute Myeloid Leukemia | Potentiated apoptosis and suppression of cell proliferation | [8] |
Synergism with Targeted Therapies
The combination of SRPK1 and CK2 inhibitors with targeted therapies also holds significant promise.
SRPK1 Inhibitors: A synergistic effect has been observed with the combination of an SRPK inhibitor and an AKT inhibitor in T-cell acute lymphoblastic leukemia (T-ALL) cells, leading to a significant increase in apoptosis.[3]
CK2 Inhibitors: CX-4945 has demonstrated strong synergistic effects with the proteasome inhibitor bortezomib in multiple myeloma and mantle cell lymphoma cell lines, leading to inhibited cell proliferation and induced apoptosis.[8] Additionally, CX-4945 has been shown to synergistically enhance the anti-proliferative activity of the mTOR inhibitor rapamycin in B-cell acute lymphoblastic leukemia (B-ALL).[9]
| Inhibitor Class | Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Reference |
| SRPK1 Inhibitor | SRPK inhibitor | AKT inhibitor | T-cell Acute Lymphoblastic Leukemia | Increased apoptosis | [3] |
| CK2 Inhibitor | CX-4945 | Bortezomib | Multiple Myeloma, Mantle Cell Lymphoma | Inhibition of cell proliferation, induction of apoptosis | [8] |
| CX-4945 | Rapamycin | B-cell Acute Lymphoblastic Leukemia | Enhanced anti-leukemia effect | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for reproducibility and further investigation. Below are representative protocols for assessing synergistic effects.
Cell Viability and Synergy Analysis
Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and to quantify synergistic interactions.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., A2780 and SKOV-3 ovarian cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a range of concentrations of this compound (or an analogous inhibitor) and a partner drug, both alone and in combination.
-
Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Quantification: The combination index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Alternatively, the Bliss additivity model can be used to determine if the combined effect is greater than the expected additive effect.[2][7]
Apoptosis Assay
Objective: To measure the induction of apoptosis following single-agent and combination drug treatments.
Protocol:
-
Treatment: Cells are treated with the drugs as described for the cell viability assay.
-
Apoptosis Staining: After treatment, both adherent and floating cells are collected and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression and phosphorylation.
Protocol:
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against proteins of interest (e.g., cleaved PARP, phosphorylated AKT, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination with other drugs can be attributed to its dual inhibition of SRPK1 and CK2, which impacts multiple oncogenic signaling pathways.
SRPK1 Inhibition and Synergy
SRPK1 inhibition can lead to the downregulation of pro-survival proteins and the sensitization of cancer cells to apoptosis-inducing agents. The following diagram illustrates a potential mechanism of synergy.
Caption: SRPK1 inhibition by this compound can reduce the expression of anti-apoptotic proteins, thereby lowering the threshold for apoptosis induction by chemotherapeutic agents.
CK2 Inhibition and Synergy
CK2 is a master regulator of cell survival and DNA repair. Its inhibition can cripple the cell's ability to cope with the stress induced by other anticancer drugs.
Caption: CK2 inhibition by this compound can impair the DNA damage repair pathway, leading to increased and sustained DNA damage and subsequent cell death when combined with DNA-damaging agents.
Experimental Workflow for Synergy Screening
The following workflow outlines a typical process for identifying and validating synergistic drug combinations.
Caption: A typical workflow for the discovery and validation of synergistic drug combinations, moving from in vitro screening to in vivo confirmation.
Conclusion
While direct evidence for the synergistic effects of this compound with other drugs is still emerging, the extensive preclinical data for other SRPK1 and CK2 inhibitors strongly supports its potential in combination cancer therapy. The dual inhibitory action of this compound against two key oncogenic kinases makes it an attractive candidate for combination with a wide range of anticancer agents, including chemotherapy and targeted therapies. Further research is warranted to systematically evaluate the synergistic potential of this compound in various cancer models and to elucidate the underlying molecular mechanisms. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for these future investigations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Comparative Review of SRPK1 Inhibitors for Researchers and Drug Development Professionals
A comprehensive analysis of current small molecule inhibitors targeting Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing and cellular signaling, reveals a landscape of compounds with varying potency and selectivity. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform ongoing drug discovery efforts.
SRPK1 is a critical kinase involved in the phosphorylation of serine/arginine-rich (SR) splicing factors, most notably SRSF1. This post-translational modification is a pivotal step in the regulation of alternative splicing, a fundamental process for generating proteomic diversity. Dysregulation of SRPK1 activity has been implicated in a multitude of diseases, including various cancers and neovascular eye diseases, making it an attractive therapeutic target. This guide summarizes the key characteristics of several prominent SRPK1 inhibitors, presenting their biochemical potency, cellular activity, and in vivo efficacy.
Biochemical Potency of SRPK1 Inhibitors
The inhibitory activity of small molecules against SRPK1 is typically determined through in vitro kinase assays, which measure the inhibitor's ability to block the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify an inhibitor's potency. A lower value for these parameters indicates a more potent inhibitor. The following table provides a comparative summary of the biochemical potency of several well-characterized SRPK1 inhibitors.
| Inhibitor | SRPK1 IC50 | SRPK1 Ki | Selectivity Notes | Reference |
| SPHINX31 | 5.9 nM | - | Highly selective for SRPK1 over SRPK2 (>50-fold) and CLK1 (>100-fold) | [1] |
| SRPIN340 | 367 nM | 0.89 µM | Also inhibits SRPK2. No significant inhibition of Clk1 and Clk4. | [1][2] |
| SRPKIN-1 | 11 nM | - | Irreversible inhibitor targeting SRPK1/2. | [2] |
| Compound C02 | - | - | Dual mechanism: targets ATP binding site and inhibits SRPK1-ASF/SF2 interaction. | [2] |
| Peptide 20-mer | 11 µM | - | Protein-protein interaction inhibitor, blocks SRPK1-SRSF1 interaction. | [1] |
| Peptide 14-mer | 90 µM | - | Protein-protein interaction inhibitor, blocks SRPK1-SRSF1 interaction. | [1] |
In Vivo Efficacy of SRPK1 Inhibitors
The therapeutic potential of SRPK1 inhibitors is ultimately evaluated in preclinical in vivo models, which assess their ability to modulate disease-relevant phenotypes in a living organism. These studies provide crucial information on the pharmacokinetics, safety, and efficacy of the compounds. The table below summarizes key findings from in vivo studies of SRPK1 inhibitors in various disease models.
| Inhibitor | Disease Model | Animal Model | Key Findings | Reference |
| SPHINX31 | Neovascular Eye Disease | Mouse | Dose-dependent inhibition of choroidal neovascularization. | [1] |
| SPHINX31 | Acute Myeloid Leukemia (AML) | Mouse | Prolonged survival of mice transplanted with MLL-rearranged AML cells. | [1] |
| SRPIN340 | Prostate Cancer | Mouse (orthotopic) | Decreased tumor growth. | [3] |
| SRPKIN-1 | Retinal Neovascularization | Mouse (laser-induced) | More potent than SRPIN340 in blocking neovascularization. | [2] |
SRPK1 Signaling Pathway
SRPK1 functions within a complex signaling network, receiving upstream signals and propagating them to downstream effectors that regulate cellular processes such as proliferation, angiogenesis, and apoptosis. Understanding this pathway is crucial for elucidating the mechanism of action of SRPK1 inhibitors and for identifying potential combination therapies.
Caption: SRPK1 signaling pathway.
Experimental Protocols
To facilitate the experimental evaluation of SRPK1 inhibitors, this section provides detailed methodologies for key assays cited in the literature.
In Vitro SRPK1 Kinase Assay
This protocol outlines a radiometric filter-binding assay to determine the in vitro potency of SRPK1 inhibitors.
Materials:
-
Recombinant human SRPK1 enzyme
-
SRPKtide peptide substrate (or other suitable substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (SRPK1 inhibitors)
-
96-well filter plates (e.g., Millipore MAPH)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, a specific concentration of SRPK1 enzyme, and the peptide substrate.
-
Add varying concentrations of the test compound (inhibitor) to the wells of the 96-well plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
SRPK1 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SRPK1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 15 minutes to 4 hours, with gentle shaking, until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value.
Western Blotting for Phosphorylated SRSF1 (p-SRSF1)
This protocol describes the detection of phosphorylated SRSF1 in cell lysates by Western blotting.
Materials:
-
Cells treated with or without SRPK1 inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-SRSF1 (e.g., anti-phospho-SR-protein antibody, mAb104)
-
Primary antibody against total SRSF1
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SRSF1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading and to determine the relative phosphorylation level, the membrane can be stripped and re-probed with antibodies against total SRSF1 and a loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel SRPK1 inhibitor.
Caption: Experimental workflow for SRPK1 inhibitor characterization.
References
- 1. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Srpin803: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Srpin803, a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1). Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Essential Safety and Handling Information
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety information.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if a significant spill is possible, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dusts, a NIOSH-approved respirator is recommended.
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₉F₃N₄O₃S |
| Molecular Weight | 370.31 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Procedure
The proper disposal of this compound, its containers, and any contaminated materials should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedure outlines the recommended steps for safe disposal.
-
Waste Identification and Segregation:
-
Unused or expired this compound solid material should be classified as chemical waste.
-
Solutions of this compound in solvents (e.g., DMSO) should be collected in a designated, properly labeled, and sealed waste container for halogenated or non-halogenated organic solvents, depending on the solvent used.
-
Contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Collection and Storage:
-
Use chemically resistant containers for waste collection.
-
Ensure all waste containers are properly labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the disposal of all this compound waste through a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal protective equipment for handling Srpin803
Disclaimer: Srpin803 is classified as a non-hazardous substance, and as such, a formal Material Safety Data Sheet (MSDS) is not required under Regulation (EC) No. 1907/2006. The following guidance is based on standard laboratory best practices for handling non-hazardous chemical compounds to ensure a safe research environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures will minimize risk and ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to prevent potential contact or inhalation of the powder.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | Recommended if handling large quantities or if dust is generated. A standard dust mask can be used. |
Operational Plan: Safe Handling of this compound
1. Preparation:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station.
2. Handling the Solid Compound:
-
Handle this compound in a well-ventilated area.
-
When weighing the powder, do so in a chemical fume hood or on a bench with minimal air currents to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can create airborne dust.
3. Solution Preparation:
-
This compound is soluble in DMSO.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
-
Cap the container securely and mix by vortexing or gentle agitation.
4. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry place, away from direct sunlight.
Spill and Disposal Plan
Spill Cleanup Protocol:
In the event of a spill, follow these steps to ensure safe cleanup.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Assess the Spill:
-
For a small powder spill , gently cover it with a damp paper towel to avoid creating dust.
-
For a large powder spill , cordon off the area and use a dustpan and brush to collect the material. Avoid sweeping, which can disperse the powder into the air.
-
For a liquid solution spill , absorb with an inert material (e.g., vermiculite, sand, or spill pillows).
-
-
Collect Waste: Place the collected spill material and any contaminated cleaning supplies into a sealed container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the sealed waste container according to your institution's non-hazardous waste guidelines.
Disposal Plan:
As this compound is non-hazardous, disposal is straightforward but should be handled with care to minimize environmental impact.
-
Unused Product: Dispose of unused this compound as non-hazardous solid chemical waste, in accordance with your institution's and local regulations. Do not dispose of it in the regular trash unless explicitly permitted.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone) before disposing of them in the regular trash. Collect the rinsate for proper chemical waste disposal.
-
Contaminated Materials: Any materials used for cleaning spills (paper towels, absorbents, etc.) should be placed in a sealed bag and disposed of as non-hazardous solid waste.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
